N,N'-Bis-tert-butoxycarbonylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylcarbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)16-8(14)12-7(18)13-9(15)17-11(4,5)6/h1-6H3,(H2,12,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOJECDGWHHWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409351 | |
| Record name | N,N'-Di-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145013-05-4 | |
| Record name | N,N'-Di-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N,N'-Bis-tert-butoxycarbonylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N,N'-Bis-tert-butoxycarbonylthiourea, a versatile reagent in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway.
Core Synthesis Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from thiourea.
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Melting Point | 120-122 °C | [1] |
| Alternative Melting Point | 131-135 °C (lit.) | [1][2][3] |
| Molecular Formula | C11H20N2O4S | [1] |
| Molecular Weight | 276.35 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.57 (s, 18H, CH₃, Boc), 3.93 (br s, 2H, NH) | [1] |
Reaction Pathway
The synthesis proceeds via the di-acylation of thiourea with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a strong base. The reaction pathway is illustrated below.
Caption: Synthesis of this compound from thiourea.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.[1][4][5]
Materials:
-
Thiourea (500 mg, 6.58 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1184 mg, 29.61 mmol)
-
Di-tert-butyl dicarbonate (3155 mg, 14.47 mmol)
-
Anhydrous tetrahydrofuran (THF, 120 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
To a stirred solution of thiourea (500 mg, 6.58 mmol) in anhydrous tetrahydrofuran (120 mL) in an ice bath under an argon atmosphere, slowly add sodium hydride (60% in mineral oil, 1184 mg, 29.61 mmol) at 0 °C.[1][4]
-
The reaction mixture is then stirred at room temperature for 30 minutes to facilitate the complete formation of the thiourea anion.[1]
-
The mixture is subsequently cooled back to 0 °C, and di-tert-butyl dicarbonate (3155 mg, 14.47 mmol) is added dropwise.[1][4]
-
The reaction is allowed to stir at room temperature overnight.[1][4]
-
After the reaction is complete, the mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water (20 mL).[1]
-
The aqueous phase is extracted with ethyl acetate (3 x 50 mL).[1]
-
The combined organic layers are washed sequentially with brine (30 mL) and water (30 mL), and then dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by grinding with cold hexane to yield N,N'-di-Boc-thiourea as a white crystalline solid.[1]
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its primary application is as a guanylating agent for the synthesis of guanidines, which are prevalent in many pharmaceuticals.[1][6][7] It is also utilized in the preparation of bis-imidazoline diphenyl derivatives that act as α1-adrenoceptor antagonists.[1] Furthermore, this reagent can be employed as a mild thioacylating agent for the preparation of other thiocarbonyl compounds.[8] The use of N,N'-di-Boc-thiourea avoids the need for more toxic reagents like heavy metals, offering a more environmentally benign synthetic route.[6][7]
References
- 1. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. N,N -Di-Boc-thiourea 97 145013-05-4 [sigmaaldrich.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. tandfonline.com [tandfonline.com]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
An In-depth Technical Guide to N,N'-Di-Boc-thiourea: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of N,N'-Di-Boc-thiourea. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
N,N'-Di-Boc-thiourea, also known as 1,3-Bis(tert-butoxycarbonyl)thiourea, is a versatile and widely used reagent in organic synthesis. Its structure features a central thiourea core protected by two tert-butoxycarbonyl (Boc) groups. This protection tempers the reactivity of the thiourea moiety, making it a stable, easy-to-handle solid that serves as an excellent precursor for various chemical transformations.[1] It plays a significant role in the synthesis of peptides, drugs, and other complex organic molecules, primarily as a guanylating and thioacylating agent.[1]
Chemical Structure and Identification
N,N'-Di-Boc-thiourea is a symmetrical molecule with the two Boc groups attached to the nitrogen atoms of the thiourea backbone.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(tert-butoxy)carbonylcarbamothioyl]carbamate |
| Synonyms | N,N'-Bis-tert-butoxycarbonylthiourea, 1,3-Di-Boc-thiourea, Diboc-thiourea[2] |
| CAS Number | 145013-05-4 |
| Molecular Formula | C₁₁H₂₀N₂O₄S[2] |
| Molecular Weight | 276.35 g/mol [2] |
| SMILES String | CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C[2] |
| InChI Key | CSOJECDGWHHWRS-UHFFFAOYSA-N[2] |
Physicochemical Properties
N,N'-Di-Boc-thiourea is a white crystalline solid that is relatively stable under normal laboratory conditions.[1] It is soluble in organic solvents like dichloromethane and dimethylformamide (DMF).[1] While stable at room temperature, it may decompose under high temperatures or in the presence of strong acids or bases.[1]
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to almost white powder or crystalline solid | [2][1] |
| Melting Point | 131-135 °C (lit.) | [2][1][3] |
| Density | 1.152 g/cm³ | [2] |
| pKa | 5.55 ± 0.70 (Predicted) | [2] |
| Storage | Keep in a dark place, sealed in dry, at room temperature | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of N,N'-Di-Boc-thiourea.
Table 3: Spectroscopic Information
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.57 (s, 18H, CH₃, Boc), 3.93 (br s, 2H, NH)[2] |
Synthesis of N,N'-Di-Boc-thiourea
A general and efficient method for the synthesis of N,N'-Di-Boc-thiourea involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a strong base like sodium hydride.
-
Reaction Setup: Suspend 60% sodium hydride in mineral oil (1184 mg, 29.61 mmol) in anhydrous tetrahydrofuran (120 mL) in a round-bottom flask under an argon atmosphere and cool to 0 °C.
-
Anion Formation: Slowly add thiourea (500 mg, 6.58 mmol) to the suspension. Stir the reaction mixture at room temperature for 30 minutes to ensure the complete formation of the anion.
-
Boc Protection: Cool the mixture back to 0 °C and add di-tert-butyl dicarbonate (3155 mg, 14.47 mmol) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Quenching: Cool the reaction to 0 °C and slowly add water (20 mL) dropwise to quench the reaction.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic phases sequentially with brine (30 mL) and water (30 mL).
-
Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid by grinding with cold hexane to yield N,N'-Di-Boc-thiourea as a white crystalline solid (1019 mg, 90% yield).
Chemical Reactivity and Applications
N,N'-Di-Boc-thiourea is a key intermediate in several important synthetic transformations, valued for its controlled reactivity.
One of the primary applications of N,N'-Di-Boc-thiourea is as a guanylating agent for the synthesis of N,N'-di-Boc-protected guanidines.[2][4] This reaction typically involves the activation of the thiourea with a coupling reagent, followed by reaction with a primary or secondary amine. This method is crucial in medicinal chemistry as the guanidinium group is a key pharmacophore in many biologically active compounds.[4][5]
-
Activation: In a round-bottom flask, activate N,N'-Di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-Di-Boc-thiourea to TCT is recommended.
-
Addition of Amine and Base: To the activated mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to obtain the desired N,N'-di-Boc-protected guanidine.
N,N'-Di-Boc-thiourea can also function as a mild thioacylating agent for the synthesis of various thiocarbonyl compounds.[6] When activated with trifluoroacetic acid anhydride (TFAA), it can react with a range of nucleophiles, including amines, alcohols, and thiols, to produce thioureas, thiocarbamates, and dithiocarbamates, respectively.[6][7] This method is advantageous as it avoids the harsh conditions and toxic reagents often associated with traditional thioacylating agents.[6]
Beyond these primary roles, N,N'-Di-Boc-thiourea is utilized in the preparation of specific bioactive molecules. For instance, it is a reagent in the synthesis of bis-imidazoline diphenyl derivatives which have been investigated as α1-adrenoceptor antagonists.[2]
Safety Information
N,N'-Di-Boc-thiourea may cause irritation to the skin, eyes, and respiratory tract.[1] It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a mask.[1] Avoid inhalation of dust and direct contact with the skin.[1] Store the compound away from oxidants and sources of ignition.[1]
Conclusion
N,N'-Di-Boc-thiourea is a stable, versatile, and indispensable reagent in modern organic synthesis. Its utility as a precursor for the controlled introduction of guanidine and thiocarbonyl functionalities makes it a valuable tool for medicinal chemists and drug development professionals. The methodologies outlined in this guide provide a foundation for its effective application in the synthesis of complex and biologically relevant molecules.
References
- 1. chembk.com [chembk.com]
- 2. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
Spectroscopic and Synthetic Profile of N,N'-Bis-tert-butoxycarbonylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties (NMR and IR) and a detailed synthetic protocol for N,N'-Bis-tert-butoxycarbonylthiourea. This reagent is a valuable intermediate in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds.[1][2] A comprehensive understanding of its characterization data is crucial for its effective use in research and development.
Chemical Structure and Properties
This compound, also known as 1,3-Di-Boc-thiourea, is a white to off-white crystalline solid.[3] Its structure features a central thiourea moiety protected by two tert-butoxycarbonyl (Boc) groups.
Figure 1: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.93 | br s | 2H | N-H |
| 1.57 | s | 18H | -C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: Estimated ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~177-179 | C=S | Based on similar thiourea derivatives, the thiocarbonyl carbon is expected in this downfield region.[4] |
| ~150-153 | C=O | The carbonyl carbons of the Boc protecting groups are expected in this range. |
| ~80-83 | -C (CH₃)₃ | The quaternary carbons of the tert-butyl groups. |
| ~28 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl groups. |
Note: The ¹³C NMR data is estimated based on typical chemical shift values for the functional groups present.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3200-3400 | N-H | Stretching |
| ~2980 | C-H (sp³) | Stretching |
| ~1700-1730 | C=O | Stretching |
| ~1500-1550 | N-H | Bending |
| ~1250 and ~1150 | C-O | Stretching |
| ~1050-1200 | C=S | Stretching |
Note: The IR absorption data is based on characteristic vibrational frequencies for the functional groups present in the molecule.[5][6]
Experimental Protocols
Synthesis of this compound
The following is a general method for the synthesis of this compound.[1]
Materials:
-
Thiourea
-
Sodium hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Water
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
A suspension of sodium hydride in anhydrous THF is prepared at 0 °C under an inert atmosphere (e.g., argon).
-
Thiourea, dissolved in anhydrous THF, is slowly added to the sodium hydride suspension.
-
The reaction mixture is stirred at room temperature for approximately 30 minutes to ensure the complete formation of the thiourea anion.
-
The mixture is cooled back to 0 °C, and di-tert-butyl dicarbonate is added dropwise.
-
The reaction is allowed to stir at room temperature overnight.
-
After the reaction is complete, it is cooled to 0 °C and quenched by the slow, dropwise addition of water.
-
The aqueous phase is extracted multiple times with ethyl acetate.
-
The combined organic phases are washed sequentially with brine and water, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by grinding with cold hexane to yield N,N'-di-Boc-thiourea as a white crystalline solid.[1]
Figure 2: Synthetic workflow for this compound.
Spectroscopic Analysis
NMR Spectroscopy: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) (approximately 0.5-0.7 mL). The solution is transferred to an NMR tube, and the spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed neat using an attenuated total reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
References
- 1. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]
- 2. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. iosrjournals.org [iosrjournals.org]
An In-Depth Technical Guide to N,N'-Di-Boc-thiourea (CAS 145013-05-4): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and key applications of N,N'-Di-Boc-thiourea (CAS number 145013-05-4). Particular focus is given to its role in the synthesis of pharmacologically active compounds, including detailed experimental protocols and the signaling pathways of its derivatives.
Core Compound Properties
N,N'-Di-Boc-thiourea, also known as 1,3-Bis(tert-butoxycarbonyl)thiourea, is a versatile reagent in organic synthesis.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 145013-05-4 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₄S | [1][3][4] |
| Molecular Weight | 276.35 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid or powder | [2][5] |
| Melting Point | 131-135 °C | [1][2] |
| Density | 1.152 g/cm³ | [1][6] |
| SMILES | CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C | [1][3] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane. | [2] |
| Stability | Relatively stable at room temperature, but may decompose at high temperatures or under strong acidic or alkaline conditions. | [2] |
Suppliers
N,N'-Di-Boc-thiourea is commercially available from a variety of chemical suppliers. Purity levels typically range from 97% to ≥98.0% (HPLC).[4][7] Some of the major suppliers include:
-
Accela ChemBio Co.,Ltd.[8]
-
Ambeed[9]
-
Benchchem[10]
-
BLD Pharm[11]
-
Biosynth[3]
-
Career Henan Chemical Co.[8]
-
ChemicalBook[8]
-
China Langchem Inc.[8]
-
Fisher Scientific[12]
-
Hunan Hui Bai Shi Biotechnology Co., Ltd.[8]
-
Shanghai Hanhong Scientific Co.,Ltd.[8]
-
TCI Chemicals[2]
Synthetic Applications and Experimental Protocols
The primary application of N,N'-Di-Boc-thiourea is as a precursor for the synthesis of N,N'-di-Boc-protected guanidines, which are important intermediates in the development of various therapeutic agents.[5] This transformation is typically achieved through the activation of the thiourea moiety followed by reaction with a primary or secondary amine.
General Experimental Protocol for the Synthesis of N,N'-Di-Boc-Protected Guanidines
This protocol outlines a common method for the guanylation of amines using N,N'-Di-Boc-thiourea, with cyanuric chloride (TCT) as the activating agent. This method is advantageous as it avoids the use of toxic heavy metals.[5]
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary or secondary amine
-
N-methylmorpholine (NMM)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Water
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Activation of N,N'-Di-Boc-thiourea: In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea in anhydrous THF. Cool the solution to 0 °C. Add cyanuric chloride (TCT) portion-wise to the solution while maintaining the temperature at 0 °C. A molar ratio of 3:1 (N,N'-Di-Boc-thiourea:TCT) is often optimal.[5]
-
Guanylation Reaction: To the activated mixture, add the desired primary or secondary amine, followed by N-methylmorpholine (NMM) and a catalytic amount of DMAP.[5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove any solid byproducts.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with brine and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N,N'-di-Boc-protected guanidine.
Synthesis of Bis-imidazoline Diphenyl Derivatives as α1-Adrenoceptor Antagonists
N,N'-Di-Boc-thiourea is a key reagent in the synthesis of bis-imidazoline diphenyl derivatives, which have been identified as potent α1-adrenoceptor antagonists.[1] The synthesis involves the initial formation of a Boc-protected guanidine, followed by cyclization to the imidazoline ring.
General Procedure:
-
Boc-Protected Guanidine Formation: A suitable diamine is reacted with N,N'-Di-Boc-thiourea in the presence of an activating agent such as mercury(II) chloride and a base like triethylamine in a solvent such as DMF at 0°C to room temperature. This yields the corresponding Boc-protected guanidine precursor.[4]
-
Cyclization to Bis-imidazoline: The Boc-protected guanidine is then subjected to cyclization conditions to form the imidazoline rings. This can be achieved through various methods, often involving deprotection of the Boc groups under acidic conditions followed by an intramolecular cyclization, or by using specific cyclizing reagents. The precise conditions for this step can vary depending on the specific substrate.[8]
-
Deprotection: The final step typically involves the removal of any remaining protecting groups to yield the target bis-imidazoline diphenyl derivative.
Signaling Pathway of α1-Adrenoceptor Antagonists
The bis-imidazoline diphenyl derivatives synthesized from N,N'-Di-Boc-thiourea act as antagonists at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (epinephrine and norepinephrine), initiate a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, the synthesized antagonists can induce smooth muscle relaxation, a mechanism that is therapeutically useful in conditions such as hypertension and benign prostatic hyperplasia.
The α1-adrenoceptor is coupled to a Gq heterotrimeric G-protein. The signaling pathway is as follows:
Caption: The α1-adrenoceptor signaling pathway.
Pathway Description:
-
Receptor Activation: The signaling cascade is initiated when an agonist, such as norepinephrine, binds to the α1-adrenergic receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.
-
Phospholipase C Activation: The activated Gαq subunit then binds to and activates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺ concentration, activates protein kinase C (PKC).
-
Cellular Response: The elevated intracellular Ca²⁺ levels and the activation of PKC lead to a cascade of downstream events that ultimately result in the contraction of smooth muscle cells.
α1-adrenoceptor antagonists, such as the bis-imidazoline diphenyl derivatives synthesized using N,N'-Di-Boc-thiourea, competitively bind to the α1-adrenergic receptor, preventing the binding of endogenous agonists and thereby inhibiting this signaling pathway and promoting smooth muscle relaxation.
Conclusion
N,N'-Di-Boc-thiourea is a valuable and versatile reagent in organic synthesis, particularly for the preparation of guanidine-containing compounds with significant pharmacological activity. Its use in the synthesis of α1-adrenoceptor antagonists highlights its importance in drug discovery and development. The experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers and scientists working in this field.
References
- 1. New aromatic iminoimidazolidine derivatives as alpha1-adrenoceptor antagonists: a novel synthetic approach and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of guanidines using di(imidazole-1-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand design and synthesis of new imidazo[5,1-b]quinazoline derivatives as alpha1-adrenoceptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 12. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N,N'-Di-Boc-thiourea as a Guanylating Agent
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group is a critical structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. Its unique basicity and ability to form strong hydrogen bonds are pivotal for molecular recognition and biological function. N,N'-Di-Boc-thiourea has emerged as a versatile and widely used reagent for the introduction of this important functional group. This technical guide provides a comprehensive overview of the mechanism of action of N,N'-Di-Boc-thiourea as a guanylating agent, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanism: The Carbodiimide Pathway
N,N'-Di-Boc-thiourea itself is not a direct guanylating agent. It requires activation to transform the thiocarbonyl group into a more electrophilic species susceptible to nucleophilic attack by an amine. The central theme of its mechanism of action is the in situ generation of a highly reactive N,N'-di-Boc-carbodiimide intermediate. This transformation is typically achieved through the use of a desulfurization or activating agent.
The general mechanism can be summarized in two key steps:
-
Activation of Thiourea: The sulfur atom of N,N'-Di-Boc-thiourea is activated by a thiophilic reagent. This activation facilitates the elimination of a sulfur-containing byproduct.
-
Formation of Carbodiimide and Nucleophilic Attack: The activated thiourea collapses to form the electrophilic N,N'-di-Boc-carbodiimide. This intermediate is then readily attacked by a primary or secondary amine to yield the desired N,N',N''-trisubstituted guanidine, with the Boc groups serving as protecting groups for the guanidino moiety.
Several activating agents have been successfully employed, each with its own advantages and limitations. This guide will focus on some of the most common and effective methods.
Activation Methods and Reaction Scope
The choice of activating agent is crucial and influences the reaction conditions, scope, and overall efficiency.
Cyanuric Chloride (TCT) Activation
A significant advancement in the use of N,N'-Di-Boc-thiourea was the introduction of cyanuric chloride (TCT) as a mild, inexpensive, and environmentally benign activating agent, offering a safer alternative to heavy-metal reagents like mercuric chloride (HgCl₂).[1][2][3][4] The reaction proceeds smoothly in the presence of a base, such as N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] Tetrahydrofuran (THF) has been identified as the optimal solvent for this transformation, with other solvents like DMF and CH₂Cl₂ resulting in lower yields.[1]
This method is applicable to a wide range of amines, including aliphatic, aromatic, and cyclic secondary amines, consistently providing high yields.[1] However, sterically hindered amines may exhibit lower reactivity.[1]
Iodine-Catalyzed Guanylation
An alternative activation method involves the use of molecular iodine as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[5][6] This protocol is particularly effective for the guanylation of primary amines, including electronically and sterically deactivated anilines.[5][6] A key advantage of this method is that the oxidation of the HI byproduct by TBHP obviates the need for an additional base to prevent the protonation of the amine substrate.[5][6]
Other Activating Agents
Historically, mercuric chloride (HgCl₂) was a common activating agent, but its toxicity and the generation of heavy-metal waste have led to its replacement by greener alternatives.[2][3][7] Other reagents that have been used to activate N,N'-Di-Boc-thiourea include Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) and N-iodosuccinimide (NIS).[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the guanylation of various amines using N,N'-Di-Boc-thiourea with different activation methods.
Table 1: Guanylation of Amines using N,N'-Di-Boc-thiourea and TCT [1][8]
| Amine Substrate | Solvent | Base | Time | Yield (%) |
| Benzylamine | THF | NMM | 2 h | 95 |
| Dibenzylamine | THF | NMM | 24 h | - |
| Pyrrolidine | THF | NMM | - | High |
| Piperidine | THF | NMM | - | High |
| Morpholine | THF | NMM | - | High |
| Aniline | THF | NMM | - | Moderate |
Table 2: Iodine-Catalyzed Guanylation of Primary Amines [5][6]
| Amine Substrate | Yield (%) |
| Various primary anilines | 40-99 |
| Other primary amines | 40-99 |
Experimental Protocols
General Procedure for Guanylation using N,N'-Di-Boc-thiourea and TCT
This protocol is adapted from the procedure described by Porcheddu, et al.[1][9][10]
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add cyanuric chloride (TCT) (0.33 equivalents) to the solution and stir the mixture at room temperature for 1 hour.
-
Amine Addition: In a separate flask, prepare a solution of the amine (1.2 equivalents), N-methylmorpholine (NMM) (2.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF.
-
Reaction: Add the amine solution to the activated thiourea mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.
General Procedure for Iodine-Catalyzed Guanylation
This protocol is based on the work of Rong, et al.[5][6]
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) and N,N'-Di-Boc-thiourea (1.2 equivalents) in a suitable solvent, add iodine (I₂) (0.2 equivalents) and tert-butyl hydroperoxide (TBHP) (2.0 equivalents).
-
Reaction: Stir the mixture at the appropriate temperature and monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up followed by purification by column chromatography to isolate the N,N'-di-Boc-protected guanidine.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the guanylation reaction using N,N'-Di-Boc-thiourea.
Caption: Proposed mechanism for N,N'-Di-Boc-thiourea guanylation.
Caption: General experimental workflow for guanylation.
References
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. [논문]A Mild and Inexpensive Procedurefor the Synthesis of N,N′-Di-Boc-Protected Guanidines [scienceon.kisti.re.kr]
- 5. Iodine-catalyzed guanylation of amines with N,N′-di-Boc-thiourea - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of N,N'-Di-Boc-thiourea in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N'-Di-Boc-thiourea, a key reagent in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility.
Introduction to N,N'-Di-Boc-thiourea
N,N'-Di-Boc-thiourea, also known as N,N'-bis(tert-butoxycarbonyl)thiourea, is a white crystalline solid.[1] It serves as a versatile reagent in organic chemistry, valued for its role as a thioacylating agent and a precursor in the synthesis of complex molecules.[1] Understanding its solubility is crucial for its effective use in reaction chemistry, purification processes, and formulation development.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of N,N'-Di-Boc-thiourea in Common Organic Solvents
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Tetrahydrofuran (THF) | Reported as a suitable reaction solvent | |
| Ethyl Acetate | Used in extraction processes, suggesting at least moderate solubility | |
| Hexane | Used for grinding/purification, suggesting low solubility |
This information suggests that N,N'-Di-Boc-thiourea is soluble in polar aprotic solvents like DMF and chlorinated solvents like dichloromethane. Its utility in reactions carried out in THF also points to good solubility in this ether-based solvent. Conversely, its precipitation from solutions using hexane indicates its poor solubility in nonpolar aliphatic hydrocarbons.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, researchers can employ standard laboratory methods to determine the solubility of N,N'-Di-Boc-thiourea in solvents of interest. The following is a generalized protocol.
3.1. Materials and Equipment
-
N,N'-Di-Boc-thiourea (high purity)
-
A range of organic solvents (e.g., acetone, acetonitrile, chloroform, ethanol, methanol, toluene)
-
Analytical balance (±0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
Evaporating dish or watch glass
-
Oven
3.2. Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of N,N'-Di-Boc-thiourea to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
-
-
Quantification of Dissolved Solute:
-
Transfer the filtered supernatant to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is removed, dry the remaining solid in an oven at a temperature below the melting point of N,N'-Di-Boc-thiourea until a constant weight is achieved.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final weight.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Solubility ( g/100 mL) = (Mass of dissolved solid in g / Volume of supernatant in mL) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Factors Influencing Solubility
The solubility of N,N'-Di-Boc-thiourea is influenced by several factors inherent to both the solute and the solvent:
-
Polarity: As a molecule with polar functional groups (C=S, C=O, N-H) and nonpolar tert-butyl groups, its solubility will be highest in solvents with intermediate polarity or those capable of hydrogen bonding.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally for each solvent system.
-
Solvent-Solute Interactions: The ability of a solvent to form hydrogen bonds with the N-H protons of the thiourea or interact with its carbonyl and thiocarbonyl groups will enhance solubility.
Conclusion
While quantitative solubility data for N,N'-Di-Boc-thiourea is not extensively documented, qualitative information indicates its solubility in polar aprotic and chlorinated solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable framework for determination. A systematic study of its solubility in a broader range of common organic solvents would be a valuable contribution to the chemical literature.
References
The Strategic Role of N,N'-Bis-tert-butoxycarbonylthiourea in Drug Discovery: A Technical Guide to Synthesis and Application in the Development of α1-Adrenoceptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis-tert-butoxycarbonylthiourea has emerged as a pivotal reagent in modern medicinal chemistry, primarily recognized for its efficacy and versatility in the synthesis of complex guanidine-containing molecules. The strategic application of its tert-butoxycarbonyl (Boc) protecting groups facilitates controlled and selective guanidinylation reactions, a critical step in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its instrumental role in the generation of α1-adrenoceptor antagonists. Detailed experimental protocols for its synthesis and subsequent use in the preparation of bioactive compounds are presented, alongside a summary of relevant quantitative biological data. Furthermore, this whitepaper illustrates the underlying biochemical pathways and experimental workflows, offering a complete resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
The guanidinium group is a key pharmacophore present in a multitude of biologically active molecules. Its ability to exist in a protonated state at physiological pH allows for strong, specific interactions with biological targets such as enzymes and receptors. However, the direct synthesis and manipulation of guanidines can be challenging due to their high basicity and potential for side reactions. The development of protected guanidinylating agents has been a significant advancement in synthetic organic chemistry, enabling the streamlined construction of complex molecules.
Among these reagents, this compound stands out due to its stability, ease of handling, and the straightforward deprotection of the resulting di-Boc-guanidines under acidic conditions. Its application has been particularly impactful in the synthesis of α1-adrenoceptor antagonists, a class of drugs with therapeutic applications in conditions such as benign prostatic hyperplasia (BPH) and hypertension. This guide will delve into the technical aspects of utilizing this compound for the development of such compounds.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline solid that is relatively stable at room temperature.[1] It is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 145013-05-4 | [2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₄S | [2][3] |
| Molecular Weight | 276.35 g/mol | [2][3] |
| Melting Point | 131-135 °C | [2] |
| Appearance | White crystalline solid | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
Thiourea
-
Sodium hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
To a stirred solution of thiourea (7.50 mmol) in anhydrous THF (150 mL) under an argon atmosphere at 0 °C, add hexane-washed sodium hydride (33.8 mmol).[4]
-
Remove the 0 °C bath and allow the reaction mixture to stir at room temperature for 10 minutes.[4]
-
Cool the reaction mixture back to 0 °C and add di-tert-butyl dicarbonate (16.5 mmol) neat.[4]
-
After thirty minutes, remove the 0 °C bath and continue stirring at room temperature for an additional two hours. A slurry will form during this time.[4]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).[4]
-
Pour the reaction mixture into water (250 mL) and extract with ethyl acetate (3 x 70 mL).[4]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield this compound as an off-white solid.[4]
Application in the Synthesis of α1-Adrenoceptor Antagonists
A primary application of this compound in drug discovery is its use as a guanylating agent for the synthesis of N,N'-di-Boc-protected guanidines. These protected guanidines are stable intermediates that can be deprotected under mild acidic conditions to yield the final guanidine-containing target molecules. This methodology has been successfully employed in the synthesis of α1-adrenoceptor antagonists.
Synthesis of N,N'-di-Boc-protected Guanidines
The conversion of amines to their corresponding guanidines using this compound often employs an activating agent to facilitate the reaction. Polymer-supported reagents are frequently utilized to simplify purification.
Materials:
-
This compound
-
Amine (e.g., 4-benzylpiperidine)
-
Polymer-supported carbodiimide (PS-carbodiimide)
-
Polymer-supported trisamine (PS-trisamine)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of this compound (1.5 equiv.) in CH₂Cl₂ (10 mL), add the amine (1.0 equiv.) and PS-carbodiimide (3.0 equiv.).[5]
-
Shake the mixture at room temperature for 16 hours.[5]
-
Filter the reaction mixture and wash the polymer with CH₂Cl₂ (2 x 5 mL).[5]
-
Add PS-trisamine (2.0 equiv.) to the resulting solution and shake the mixture for 4 hours to scavenge any unreacted starting material and acidic byproducts.[5]
-
Filter the mixture to remove the scavenger resin and concentrate the filtrate to obtain the N,N'-di-Boc-protected guanidine.
-
For deprotection, treat the protected guanidine with trifluoroacetic acid.
Biological Activity and Mechanism of Action
Derivatives synthesized using this compound have shown significant activity as α1-adrenoceptor antagonists. The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, couple to Gq/11 proteins.[1] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1][2]
PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][6] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction.[2] α1-adrenoceptor antagonists block the initial binding of endogenous ligands, thereby inhibiting this signaling pathway.
Quantitative Biological Data
The following table summarizes the biological activity of representative α1-adrenoceptor antagonists.
| Compound | Target | Assay Type | Value | Reference(s) |
| Prazosin | α1-adrenoceptor | Radioligand Binding ([³H]-Prazosin) | - | [7] |
| 5-Methylurapidil | α1A-adrenoceptor | Functional Antagonism | pA₂ = 8.5 | [8] |
| BMY 7378 | α1D-adrenoceptor | Functional Antagonism | pA₂ = 8.8 | [8] |
Note: Specific quantitative data for antagonists synthesized directly using this compound is often embedded within broader structure-activity relationship studies. The values presented are for well-characterized antagonists of the target class.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for α1-adrenergic receptors.
Materials:
-
Membranes from a cell line expressing α1-adrenergic receptors (e.g., CHO-K1 cells)
-
Radioligand: [³H]-Prazosin
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Test compound
-
Non-specific binding control: Phentolamine (10 µM)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-Prazosin, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]-Prazosin, 50 µL of phentolamine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of [³H]-Prazosin, 50 µL of the test compound at various concentrations, and 100 µL of membrane suspension.[7]
-
-
Incubate the plate at 25°C for 60 minutes.[7]
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.[7]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for the test compound.
Functional Antagonism Assay (Calcium Mobilization)
This protocol measures the ability of a test compound to inhibit agonist-induced calcium release in cells expressing α1-adrenoceptors.
Materials:
-
Cells expressing the α1-adrenoceptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
α1-adrenoceptor agonist (e.g., Phenylephrine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.[9]
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[9]
-
Wash the cells with assay buffer to remove excess dye.[9]
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.[9]
-
Add a fixed concentration of the α1-adrenoceptor agonist to stimulate the cells.[9]
-
Immediately measure the change in fluorescence intensity over time using a fluorometric plate reader.[9]
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC₅₀ value.[9]
Conclusion
This compound is a highly valuable and versatile reagent in the field of drug discovery and development. Its ability to facilitate the efficient and controlled synthesis of guanidine-containing compounds has made it an indispensable tool for medicinal chemists. The application of this reagent in the development of α1-adrenoceptor antagonists highlights its significance in creating potent and selective therapeutic agents. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a comprehensive resource for researchers, enabling the continued exploration and exploitation of this compound in the pursuit of novel medicines.
References
- 1. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. audreyli.com [audreyli.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Guanylation Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group is a pivotal structural motif in a vast array of biologically active molecules, including natural products and pharmaceuticals. Its unique electronic and geometric properties, characterized by high basicity and the ability to form multiple hydrogen bonds, make it a crucial pharmacophore for molecular recognition at biological targets. Consequently, the development of efficient and versatile methods for the synthesis of guanidines—a process known as guanylation—is of paramount importance in medicinal chemistry and drug discovery. This guide provides an in-depth overview of the core principles, methodologies, and applications of guanylation reactions in modern organic synthesis.
Core Principles of Guanylation Reactions
Guanylation fundamentally involves the formation of a C-N bond between an amine nucleophile and a guanylating agent, an electrophilic species containing the pre-formed guanidinyl scaffold or a precursor. The general transformation can be represented as the reaction of an amine with a suitable electrophilic partner to afford the substituted guanidine.
The choice of guanylating agent and reaction conditions is dictated by several factors, including the nucleophilicity of the amine, the desired substitution pattern of the final guanidine, and the presence of other functional groups in the starting materials. Protecting groups are often employed to modulate the reactivity of the guanidinylating agent and the amine, as well as to facilitate purification.
Major Classes of Guanylating Agents and Methodologies
A variety of reagents and protocols have been developed for the synthesis of guanidines. These can be broadly categorized based on the nature of the guanylating agent.
Carbodiimides
The addition of amines to carbodiimides is one of the most direct and atom-economical methods for the synthesis of trisubstituted guanidines.[1] While the uncatalyzed reaction often requires harsh conditions and is limited to highly nucleophilic amines, the development of catalytic systems has significantly expanded the scope and utility of this transformation.[1]
Catalytic Guanylation with Carbodiimides:
A range of metal catalysts, including those based on zinc,[2] iron,[3] copper,[4] and rare-earth metals,[1] have been shown to effectively catalyze the guanylation of both primary and secondary amines with carbodiimides. The catalytic cycle generally involves the activation of either the amine or the carbodiimide by the metal center.
Caption: Generalized catalytic cycle for metal-catalyzed guanylation of amines with carbodiimides.
Quantitative Data for Metal-Catalyzed Guanylation of Amines with Carbodiimides:
| Catalyst | Amine Substrate | Carbodiimide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fe(OAc)₂ (2 mol%) | p-Anisidine | DCC | Toluene | 120 | 2 | 97 | |
| Fe(OAc)₂ (2 mol%) | 4-Bromoaniline | DCC | Toluene | 120 | 2 | 96 | |
| Fe(OAc)₂ (2 mol%) | Morpholine | DCC | Toluene | 120 | 2 | 95 | [3] |
| (Ar-BIAO)ZnCl₂ (10 mol%) | Aniline | DCC | Toluene | 90 | 12 | 85 | [2] |
| (Ar-BIAO)ZnCl₂ (10 mol%) | 4-Nitroaniline | DCC | Toluene | 90 | 12 | 65 | [2] |
| CuCl₂·2H₂O (10 mol%) | Morpholine | Phenylcyanamide, Phenylboronic acid | DMF | 80 | 12 | 95 | [4] |
DCC = N,N'-Dicyclohexylcarbodiimide; Ar-BIAO = N-(aryl)imino-acenapthenone
Pyrazole-1-carboxamidines
1H-Pyrazole-1-carboxamidine hydrochloride is a stable, crystalline solid that serves as an excellent reagent for the guanylation of primary and secondary amines under mild conditions.[5][6] The reaction proceeds via nucleophilic attack of the amine on the amidinium carbon, with the pyrazole acting as a good leaving group. The use of protected versions, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, allows for the synthesis of protected guanidines, which are often more soluble and easier to handle.[7]
Caption: Reaction scheme for the guanylation of an amine with 1H-pyrazole-1-carboxamidine.
Quantitative Data for Guanylation using Pyrazole-1-carboxamidines:
| Guanylating Reagent | Amine Substrate | Base | Solvent | Yield (%) | Reference |
| 1H-Pyrazole-1-carboxamidine·HCl | Cyclohexylamine | Hünig's Base | DMF | 84 | [7] |
| 1-[N,N'-(di-Boc)amidino]pyrazole | 4-Bromophenethylamine | - | THF | ~95 (crude) | [8] |
Thioureas and Isothioureas
Thioureas, activated by a variety of reagents, are versatile precursors for the synthesis of substituted guanidines. Common activators include heavy metal salts (e.g., HgCl₂) or carbodiimide coupling reagents, which facilitate the elimination of sulfur.[9] Polymer-bound thioureas have also been developed for ease of purification. S-alkylisothioureas are also effective guanylating agents that react with amines to release a thiol byproduct.[10]
Caption: Experimental workflow for solid-phase synthesis of guanidines using a polymer-bound thiourea.
Quantitative Data for Guanylation using Thiourea Derivatives:
| Guanylating Reagent | Amine Substrate | Conditions | Yield (%) | Reference |
| Bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound | Propylamine | THF, rt, 40 h | 100 | |
| Bis(tert-butoxycarbonyl)thiopseudourea, polymer-bound | Piperidine | THF, rt, 40 h | 100 | |
| Thiourea derivative | Butylamine | AgNO₃, DBU, DMF | 95 | [9][11] |
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
N,N'-Di-Boc-N''-triflylguanidine is a highly effective and versatile guanylating agent, particularly for the guanylation of weakly nucleophilic amines and for the synthesis of complex molecules.[12] The triflyl group acts as an excellent leaving group, facilitating the reaction under mild conditions.
Experimental Protocols
Synthesis of N,N'-di-Boc-N''-triflylguanidine[13]
-
Reaction Setup: A 250-mL, two-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, a gas inlet, and a magnetic stirrer is purged with nitrogen.
-
Charging Reagents: The flask is charged with N,N'-di-Boc-guanidine (7.5 g, 29 mmol), dichloromethane (100 mL), and triethylamine (5.0 mL, 36 mmol).
-
Cooling: The mixture is cooled to -78 °C using a dry ice/isopropyl alcohol bath.
-
Addition of Triflic Anhydride: Triflic anhydride (5.9 mL, 35 mmol) is added dropwise over 20 minutes.
-
Warming: The reaction mixture is allowed to warm to -20 °C over 4 hours.
-
Quenching: A 2 M aqueous sodium bisulfate solution is added at -20 °C, ensuring the temperature does not exceed -10 °C. The mixture is stirred vigorously for 5 minutes.
-
Work-up: The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to afford N,N'-di-Boc-N''-triflylguanidine as a white solid (10 g, 90% yield).
General Procedure for Guanylation of an Amine with N,N'-di-Boc-N''-triflylguanidine[13]
-
Reaction Setup: An oven-dried, 50-mL, round-bottomed flask with a magnetic stirrer is charged with N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) and dichloromethane (13 mL).
-
Addition of Amine: The amine (e.g., benzylamine, 0.31 mL, 2.8 mmol) is added in one portion at room temperature.
-
Reaction: The mixture is stirred at room temperature for 30 minutes.
-
Work-up: The reaction mixture is transferred to a separatory funnel and washed with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL). Each aqueous layer is back-extracted with dichloromethane (2 x 10 mL).
-
Isolation: The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N,N'-di-Boc-protected guanidine.
Guanylation using Polymer-Bound Bis(tert-butoxycarbonyl)thiopseudourea[10]
-
Reaction Setup: The amine (1 mmol) and polymer-bound bis(tert-butoxycarbonyl)thiopseudourea (5 mmol) are mixed in THF (5 mL) in a reaction vessel.
-
Reaction: The mixture is stirred for 40 hours at room temperature.
-
Work-up: The mixture is filtered, and the resin is washed with THF (2 x 3 mL).
-
Isolation: The combined filtrates are evaporated to dryness to give the pure monosubstituted guanidine.
Applications in Drug Development and Natural Product Synthesis
Guanylation reactions are instrumental in the synthesis of numerous therapeutic agents and complex natural products. The guanidinium moiety is a key feature in drugs such as the antiviral Zanamivir (Relenza), the H₂-receptor antagonist Cimetidine, and the anticancer agent Mitoguazone.
Case Study: Synthesis of Zanamivir
The synthesis of the influenza neuraminidase inhibitor Zanamivir provides a prominent example of the application of guanylation in drug development. A key step in its synthesis involves the introduction of the guanidinium group at the C4 position of a sialic acid derivative. This is typically achieved by the guanylation of a C4-amino precursor.[13][14]
The amine precursor is treated with a suitable guanylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea, promoted by a thiophilic agent like HgCl₂, to install the protected guanidinyl group.[13] Subsequent deprotection under acidic conditions furnishes the final drug molecule.
Caption: Simplified workflow for the guanylation step in the synthesis of Zanamivir.
The development of direct, early-stage guanidinylation protocols is also a significant advancement in the synthesis of complex aminoguanidine-containing natural products, such as clavatadine A.[15] This approach streamlines synthetic routes by avoiding multiple protection and deprotection steps of an amine precursor.
Conclusion
Guanylation reactions represent a fundamental and indispensable tool in modern organic synthesis, with profound implications for drug discovery and development. The continuous evolution of new guanylating agents, catalytic systems, and strategic applications has significantly enhanced the ability of chemists to construct complex guanidine-containing molecules with high efficiency and selectivity. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers and scientists to effectively leverage guanylation chemistry in their pursuit of novel therapeutic agents and the synthesis of intricate natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. Copper-Catalyzed Oxidative Three-Component Synthesis of N,N′,N″-Trisubstituted Guanidines [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Guanidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for On-Resin Peptide Guanidinylation using N,N'-Bis-tert-butoxycarbonylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-synthetic modification of peptides on a solid support is a pivotal strategy for enhancing the pharmacological properties of peptide-based therapeutics. One such critical modification is guanidinylation, the conversion of a primary amine to a guanidinium group. This transformation is particularly valuable for converting the side chains of amino acids like ornithine and lysine into arginine and homoarginine, respectively. The guanidinium moiety is a key pharmacophoric element, crucial for molecular recognition, cell permeability, and metabolic stability.
N,N'-Bis-tert-butoxycarbonylthiourea has emerged as a stable, efficient, and versatile reagent for the guanidinylation of primary amines. Its use in solid-phase peptide synthesis (SPPS) allows for the site-specific modification of peptides prior to cleavage from the resin. The tert-butoxycarbonyl (Boc) protecting groups on the reagent ensure that the resulting guanidinium group is masked during synthesis, preventing unwanted side reactions. These protecting groups are readily removed under standard acidic cleavage conditions (e.g., with trifluoroacetic acid), yielding the desired guanidinylated peptide.
This document provides detailed protocols for the on-resin guanidinylation of peptides using this compound, including quantitative data on reaction efficiency and workflows for this important modification.
Data Presentation
The efficiency of on-resin guanidinylation is dependent on the peptide sequence, the resin, and the specific protocol employed. The following tables summarize typical reaction parameters and expected outcomes for the guanidinylation of a primary amine on a solid support using this compound.
Table 1: Typical Reagent Stoichiometry and Reaction Conditions for On-Resin Guanidinylation
| Parameter | Value | Notes |
| Resin Substitution | 0.2 - 0.8 mmol/g | Applicable to a wide range of resins (e.g., Rink Amide, Wang). |
| Guanidinylating Reagent Excess | 3 - 5 equivalents | Relative to the primary amine on the resin. |
| Activating Agent Excess | 3 - 5 equivalents | Relative to the primary amine on the resin. |
| Base Excess | 5 - 10 equivalents | A non-nucleophilic base like DIPEA is commonly used. |
| Solvent | DMF, DCM, or THF | Anhydrous solvents are recommended for optimal results. |
| Reaction Time | 12 - 24 hours | Can be monitored for completion using a colorimetric test (e.g., Kaiser test). |
| Temperature | Room Temperature | Mild reaction conditions are generally sufficient. |
Table 2: Comparison of Activating Agents for On-Resin Guanidinylation with this compound
| Activating Agent | Typical Solvent | Key Advantages | Potential Considerations |
| Carbodiimides (e.g., DIC, PS-Carbodiimide) | DCM, THF | Good solubility of byproducts (for DIC); simplified workup (for PS-Carbodiimide).[1] | Potential for N-acylurea formation as a side product. |
| Mukaiyama's Reagent (2-Chloro-N-methylpyridinium iodide) | DMF | High reactivity and efficiency.[2][3] | Requires a polar aprotic solvent; potential for side reactions with the reagent itself.[4] |
| Cyanuric Chloride (TCT) | THF | Inexpensive and avoids heavy metal waste.[5] | May require catalytic amounts of DMAP for optimal performance. |
| N-Iodosuccinimide (NIS) | DCM | Effective for activating thioureas.[2][3] | Requires careful handling due to the reactivity of iodine-based reagents. |
Experimental Protocols
The following protocols describe the on-resin guanidinylation of a peptide containing a primary amine (e.g., the N-terminus or a lysine/ornithine side chain). It is assumed that the peptide has been synthesized using standard Fmoc-based solid-phase peptide synthesis.
Protocol 1: On-Resin Guanidinylation using this compound and DIC as an Activator
Materials:
-
Peptide-resin with a free primary amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard SPPS washing solvents (DCM, DMF)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DCM or THF.
-
Activation and Guanidinylation:
-
Add DIC (3-5 equivalents) to the solution of the guanidinylating reagent.
-
Add DIPEA (5-10 equivalents) to the reaction vessel containing the swollen resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Monitoring the Reaction: The reaction can be monitored by taking a small sample of the resin beads and performing a Kaiser test. A negative Kaiser test (yellow beads) indicates the completion of the reaction.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum. The resin is now ready for cleavage and deprotection or further synthetic steps.
Protocol 2: On-Resin Guanidinylation using Polymer-Supported Carbodiimide
This protocol offers a simplified workup as the carbodiimide reagent is polymer-bound and can be removed by filtration.[1]
Materials:
-
Peptide-resin with a free primary amine
-
This compound
-
Polymer-supported carbodiimide (PS-Carbodiimide)
-
Anhydrous Dichloromethane (DCM)
-
Standard SPPS washing solvents
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.5-3 equivalents) in anhydrous DCM.
-
Guanidinylation Reaction:
-
Add the solution of this compound to the swollen peptide-resin.
-
Add PS-Carbodiimide (2-3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 16-24 hours.
-
-
Work-up and Washing:
-
Filter the reaction mixture to separate the peptide-resin and the PS-Carbodiimide.
-
Wash the peptide-resin thoroughly with DCM (5 times) and DMF (3 times).
-
-
Drying: Dry the resin under vacuum.
Visualizations
Reaction Mechanism of Guanidinylation
The following diagram illustrates the activation of this compound by a carbodiimide and the subsequent nucleophilic attack by a primary amine on the resin to form the protected guanidinium group.
Caption: Activation and reaction pathway for on-resin guanidinylation.
Experimental Workflow for On-Resin Peptide Guanidinylation
This diagram outlines the key steps in the process of synthesizing a peptide and subsequently performing on-resin guanidinylation.
Caption: General workflow for solid-phase peptide guanidinylation.
References
- 1. audreyli.com [audreyli.com]
- 2. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Activation of N,N'-Di-Boc-Thiourea with Mukaiyama's Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of N,N'-Di-Boc-thiourea with Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) for the synthesis of N,N'-Di-Boc-protected guanidines. This method offers a mild and efficient alternative to traditional guanylation procedures that often employ heavy metal salts.[1][2] The resulting protected guanidines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Introduction
The guanidinium functional group is a prevalent motif in numerous natural products and synthetic compounds exhibiting significant biological activity. The synthesis of guanidines often involves the reaction of a primary or secondary amine with a guanylating agent. N,N'-Di-Boc-thiourea is a stable, easily handled precursor to a reactive guanylating species. Its activation is necessary to facilitate the guanylation of amines. Mukaiyama's reagent, a well-known coupling reagent in organic synthesis, has been demonstrated to be an effective activator for this transformation.[1] This method is particularly advantageous as it proceeds under homogeneous conditions and avoids the use of toxic heavy metals.[3]
The reaction is believed to proceed through the formation of a highly electrophilic bis-Boc-carbodiimide intermediate upon activation of the thiourea with Mukaiyama's reagent. This intermediate is then readily attacked by a primary or secondary amine to furnish the desired N,N'-Di-Boc-protected guanidine.[1]
Data Presentation
The following table summarizes the available quantitative data for the guanylation of amines using N,N'-Di-Boc-thiourea activated with Mukaiyama's reagent.
| Activating Reagent | Amine Substrate | Solvent | Yield (%) | Reference |
| Mukaiyama's Reagent | Benzylamine | Not Specified | 91 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the activation of N,N'-Di-Boc-thiourea with Mukaiyama's reagent and subsequent guanylation of an amine.
Caption: Proposed reaction mechanism for guanylation.
Caption: General experimental workflow for guanylation.
Experimental Protocols
The following is a general protocol for the solution-phase synthesis of N,N'-Di-Boc-protected guanidines using N,N'-Di-Boc-thiourea and Mukaiyama's reagent. This protocol is based on established procedures for similar transformations.[4]
Materials:
-
N,N'-Di-Boc-thiourea
-
Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)
-
Primary or secondary amine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N,N'-Di-Boc-thiourea (1.0 equivalent) and Mukaiyama's reagent (1.1 equivalents).
-
Solvent and Base Addition: Add anhydrous dichloromethane to dissolve the solids. Cool the mixture in an ice bath (0 °C) and add triethylamine (2.5 equivalents) dropwise with stirring.
-
Activation: Stir the reaction mixture at 0 °C for 10-15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Amine Addition: Add the amine (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Deprotection of N,N'-Di-Boc-Guanidine:
The Boc protecting groups can be readily removed under acidic conditions to yield the free guanidine salt.
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the N,N'-Di-Boc-protected guanidine in anhydrous dichloromethane.
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates complete deprotection.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Add cold diethyl ether to precipitate the guanidine salt.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure guanidine salt.
References
Application Notes and Protocols: Thioacylation of Alcohols using N,N'-Bis-tert-butoxycarbonylthiourea and TFAA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a thiocarbonyl group into organic molecules is a critical transformation in the synthesis of various biologically active compounds and key intermediates in drug discovery. Thioesters and thiocarbamates, for instance, are present in numerous pharmaceuticals and agrochemicals. Traditional methods for thioacylation often rely on harsh reagents that are sensitive to moisture and air, and may not be compatible with complex molecules.
This application note details a mild and efficient protocol for the thioacylation of alcohols using the stable, easy-to-handle reagent, N,N'-Bis-tert-butoxycarbonylthiourea (di-Boc-thiourea), activated by trifluoroacetic anhydride (TFAA). This method offers excellent functional group tolerance and good to excellent yields, making it a valuable tool for organic chemists. The reaction proceeds via the activation of di-Boc-thiourea with TFAA to form a highly electrophilic intermediate, which is then readily attacked by an alcohol nucleophile. For the thioacylation of alcohols, the use of 4-dimethylaminopyridine (DMAP) as a catalyst is beneficial.[1]
Reaction Principle
The overall transformation involves the conversion of an alcohol to the corresponding O-alkyl N,N'-bis(tert-butoxycarbonyl)thiocarbamate. The reaction is driven by the activation of the thiocarbonyl group of di-Boc-thiourea by TFAA, making it susceptible to nucleophilic attack by the alcohol.
Experimental Protocols
Materials and Reagents
-
This compound (Di-Boc-thiourea)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Alcohol substrate
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
General Procedure for Thioacylation of Alcohols
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (or THF) to dissolve the di-Boc-thiourea.
-
Activation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (TFAA, 1.5 equivalents) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophile and Catalyst Addition: To the activated mixture, add the alcohol (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) dissolved in a minimal amount of anhydrous dichloromethane.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the results for the thioacylation of various alcohol substrates using the described protocol.
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2 | 85 |
| 2 | 4-Methoxybenzyl alcohol | 2 | 88 |
| 3 | 4-Nitrobenzyl alcohol | 3 | 82 |
| 4 | Cinnamyl alcohol | 2.5 | 86 |
| 5 | 1-Octanol | 4 | 75 |
| 6 | Cyclohexanol | 6 | 68 |
| 7 | (R)-(-)-2-Phenyl-1-propanol | 3 | 80 |
| 8 | 3-Phenyl-1-propanol | 3.5 | 78 |
Table 1: Thioacylation of various alcohols with this compound and TFAA.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the thioacylation of alcohols.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the thioacylation of alcohols.
Conclusion
The thioacylation of alcohols using this compound and trifluoroacetic anhydride provides a robust and versatile method for the synthesis of O-alkyl N,N'-bis-Boc-thiocarbamates. The mild reaction conditions, broad substrate scope, and high yields make this protocol particularly attractive for applications in medicinal chemistry and drug development where functional group tolerance is paramount. The straightforward experimental procedure and purification make it a practical addition to the synthetic chemist's toolbox.
References
Synthesis of Protected Guanidines using N,N'-Di-Boc-Thiourea: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium functional group is a critical structural motif in a vast array of biologically active compounds, including the amino acid arginine.[1][2] Its ability to remain protonated at physiological pH allows it to participate in key biological interactions, making it a valuable component in drug design.[3] However, the synthesis of guanidines can be challenging due to the high basicity and nucleophilicity of the guanidine moiety.[2] The use of N,N'-Di-Boc-thiourea as a precursor, coupled with a suitable activating agent, offers a mild and efficient method for the synthesis of N,N'-di-Boc-protected guanidines. This protection strategy masks the basicity of the guanidine group during synthesis, allowing for broader compatibility with various functional groups and simplifying purification.[2][4]
This application note provides a detailed, step-by-step protocol for the synthesis of protected guanidines using N,N'-Di-Boc-thiourea, with a focus on a modern and environmentally benign activation method using cyanuric chloride (TCT).[5][6] This method avoids the use of toxic heavy-metal reagents like mercuric chloride (HgCl₂), offering a safer and more sustainable alternative.[5][6]
General Reaction Scheme
The synthesis of N,N'-di-Boc-protected guanidines from amines using N,N'-Di-Boc-thiourea proceeds via a two-step process in a single pot. First, the thiourea is activated to form a reactive intermediate. Subsequently, a primary or secondary amine is added, which undergoes nucleophilic attack on the activated species to form the desired protected guanidine.
A widely adopted and efficient method involves the activation of N,N'-Di-Boc-thiourea with cyanuric chloride (TCT).[5] The reaction is typically carried out in an appropriate solvent like tetrahydrofuran (THF) in the presence of a base and a catalyst.
Experimental Protocols
Materials and Reagents
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary or secondary amine
-
N-methylmorpholine (NMM)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
General Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines
-
Activation of N,N'-Di-Boc-thiourea:
-
To a solution of N,N'-Di-Boc-thiourea (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add cyanuric chloride (TCT) (0.4 eq).[4]
-
Stir the resulting suspension at room temperature for approximately 30-60 minutes. The formation of a white precipitate may be observed.
-
-
Guanidinylation Reaction:
-
To the activated mixture, add the desired primary or secondary amine (1.0 eq), N-methylmorpholine (NMM) (2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the amine's reactivity.[1][2]
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N,N'-di-Boc-protected guanidine.[2]
-
Deprotection of N,N'-Di-Boc-Guanidines
The Boc protecting groups can be readily removed under acidic conditions to yield the final guanidine salt.
-
Acidic Deprotection:
-
Dissolve the N,N'-di-Boc-protected guanidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure to obtain the guanidine salt.
-
Data Presentation
The following table summarizes the yields of N,N'-di-Boc-protected guanidines synthesized from a variety of primary and secondary amines using the TCT activation method.
| Amine Substrate | Product | Yield (%) |
| Benzylamine | N-Benzyl-N',N''-di-Boc-guanidine | 95 |
| 4-Bromophenethylamine | N-(4-Bromophenethyl)-N',N''-di-Boc-guanidine | 72 |
| Propylamine | N-Propyl-N',N''-di-Boc-guanidine | 100 |
| Piperidine | 1-(N,N'-Di-Boc-guanidino)piperidine | 100 |
| Dibenzylamine | N,N-Dibenzyl-N',N''-di-Boc-guanidine | High |
| Various Aliphatic Amines | Corresponding N,N'-di-Boc-guanidines | up to 95 |
| Various Aromatic Amines | Corresponding N,N'-di-Boc-guanidines | up to 95 |
| Various Cyclic Secondary Amines | Corresponding N,N'-di-Boc-guanidines | up to 95 |
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of protected guanidines.
Caption: Proposed reaction mechanism for the synthesis of N,N'-Di-Boc-protected guanidines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
Application of N,N'-Bis-tert-butoxycarbonylthiourea in Natural Product Synthesis: A Detailed Guide
Introduction
N,N'-Bis-tert-butoxycarbonylthiourea, a stable and versatile guanylating agent, has emerged as a valuable tool in the synthesis of complex natural products. Its ability to introduce the guanidine functionality under mild conditions, with the tert-butoxycarbonyl (Boc) groups serving as effective protecting groups, makes it particularly suitable for late-stage functionalization of sensitive substrates. This application note provides a comprehensive overview of the use of this compound in natural product synthesis, including detailed experimental protocols, quantitative data, and a mechanistic overview. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The guanidine moiety is a common feature in a wide array of biologically active natural products, owing to its ability to engage in strong hydrogen bonding and electrostatic interactions. The synthesis of guanidine-containing natural products, however, can be challenging due to the high basicity of the guanidine group. The use of N,N'-Bis-Boc-protected guanylating agents circumvents this issue by masking the basicity until the final deprotection step.
Application in the Total Synthesis of (+)-Saxitoxin
A notable application of a derivative of this compound is in the total synthesis of the potent marine neurotoxin, (+)-saxitoxin. In their concise and stereoselective synthesis, Looper and Bhonde utilized a mercuric oxide-assisted guanylation of a diamine intermediate to construct the crucial bis-guanidine moiety. While the original publication refers to di-Boc-pseudothiourea, this is often generated in situ from N,N'-Bis-Boc-thiourea. This transformation was pivotal in setting the stage for a subsequent silver(I)-initiated hydroamination cascade to form the tricyclic core of the natural product.[1]
Application in the Synthesis of Batzelladine Alkaloids
The batzelladine alkaloids, a family of marine-derived natural products with potent anti-HIV activity, feature complex polycyclic guanidine structures. While specific detailed protocols using this compound for the synthesis of various batzelladine members are spread across the literature, the reagent has been employed in the construction of key guanidine-containing fragments. For instance, in synthetic approaches to batzelladine E, N,N'-di-(t-butoxycarbonyl)thiourea has been utilized in the presence of activating agents like 2-chloro-N-methylpyridinium iodide to achieve guanylation of primary amines, reportedly with high efficiency.
General Guanylation Mechanism
The guanylation of a primary amine with this compound typically proceeds through the activation of the thiourea, which converts the thiocarbonyl group into a better leaving group. This is often achieved using a carbodiimide, a metal salt (e.g., HgCl₂, CuCl₂), or other activating agents. The activated species, a protected carbodiimide or a related intermediate, is then attacked by the primary amine nucleophile. Subsequent rearrangement and loss of the activating group and sulfur moiety yield the N,N',N''-trisubstituted guanidine, with two of the nitrogens protected by Boc groups.
Quantitative Data Summary
The following table summarizes the yields of guanylation reactions using this compound with various activating agents and amine substrates.
| Activating Agent | Amine Substrate | Product | Yield (%) |
| Polymer-supported Carbodiimide | 4-Benzylpiperidine | N,N'-Bis-Boc-guanidino-4-benzylpiperidine | High |
| Cyanuric Chloride (TCT) | Various primary amines | N,N'-Bis-Boc-protected guanidines | up to 95 |
| 2-chloro-N-methylpyridinium iodide | Primary amine precursor | Batzelladine E fragment | 90 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Guanylation of a Primary Amine using a Polymer-Supported Carbodiimide
This protocol is adapted from a polymer-assisted synthesis approach, which simplifies purification.
Materials:
-
This compound
-
Primary amine
-
Polymer-supported carbodiimide (PS-Carbodiimide)
-
Polymer-supported trisamine (PS-Trisamine) for scavenging
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) for deprotection (optional)
Procedure:
-
To a solution of this compound (1.5 equivalents) in dichloromethane (CH₂Cl₂), add the primary amine (1.0 equivalent) and PS-Carbodiimide (3.0 equivalents).
-
Shake the mixture at room temperature for 16 hours.
-
Filter the reaction mixture and wash the polymer resin with CH₂Cl₂.
-
To the combined filtrate, add PS-Trisamine (2.0 equivalents) and shake for 4 hours to scavenge any unreacted starting material and byproducts.
-
Filter the mixture to remove the scavenger resin and wash with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the N,N'-Bis-Boc-protected guanidine.
-
(Optional) For deprotection, dissolve the protected guanidine in a suitable solvent and treat with trifluoroacetic acid (TFA).
Protocol 2: General Procedure for Guanylation of a Primary Amine using Cyanuric Chloride (TCT) as an Activator
This protocol offers a metal-free and cost-effective alternative for the activation of this compound.
Materials:
-
This compound
-
Primary amine
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and cyanuric chloride (0.4 equivalents) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the primary amine (1.0 equivalent), N-methylmorpholine (1.2 equivalents), and a catalytic amount of DMAP in anhydrous THF to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-Bis-Boc-protected guanidine.
This compound is a highly effective reagent for the introduction of a protected guanidine group in the synthesis of complex natural products. The availability of various activation methods allows for the fine-tuning of reaction conditions to suit a wide range of substrates, including sterically hindered and electronically diverse amines. The protocols outlined in this application note provide a starting point for the successful implementation of this reagent in synthetic endeavors aimed at the construction of guanidine-containing bioactive molecules. The continued development of new and milder activation methods will further expand the utility of this compound in the field of natural product synthesis and medicinal chemistry.
References
Application Notes and Protocols: Polymer-supported Synthesis using N,N'-Di-Boc-thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N,N'-Di-Boc-thiourea in polymer-supported synthesis, a versatile method for the efficient preparation of N,N'-di(Boc)-protected guanidines. These protected guanidines are valuable intermediates in the synthesis of various biologically active compounds. The polymer-supported approach offers significant advantages, including simplified purification and the potential for high-throughput synthesis.[1][2]
Introduction to Polymer-Supported Guanidinylation
The guanidinium group is a key structural feature in many medicinally important molecules, exhibiting a broad range of biological activities.[1] Polymer-supported synthesis provides an efficient route to construct guanidine libraries.[1][3] N,N'-Di-Boc-thiourea is a stable and readily available reagent for the guanylation of amines.[4] When combined with polymer-supported methodologies, it allows for the synthesis of protected guanidines in high yield and purity, often requiring only simple precipitation and washing for purification.[1][3] This approach is amenable to both soluble polymers like polyethylene glycol (PEG) and insoluble solid supports.[1][2]
Key Advantages of Polymer-Supported Synthesis:
-
Simplified Purification: Unreacted reagents and byproducts are easily removed by filtration and washing, eliminating the need for column chromatography in many cases.[1][2]
-
High-Throughput Synthesis: The methodology is well-suited for the parallel synthesis of compound libraries.[1][2]
-
Use of Excess Reagents: A large excess of solution-phase reagents can be used to drive reactions to completion without complicating purification.[5]
Reaction Mechanisms and Workflows
The polymer-supported synthesis of N,N'-Di-Boc-protected guanidines typically involves the activation of N,N'-Di-Boc-thiourea, followed by the reaction with a polymer-bound amine or, alternatively, the use of a polymer-supported activating agent with the amine in solution.
General Workflow for Guanidinylation using a Polymer-Supported Amine
This workflow outlines the synthesis of guanidines using a soluble polymer support like polyethylene glycol (PEG).
Caption: General workflow for soluble polymer-supported guanidine synthesis.
Polymer-Assisted Synthesis (PAS) using a Solid-Supported Carbodiimide
In this approach, the activating agent is immobilized on a solid support, while the amine and N,N'-Di-Boc-thiourea are in the solution phase.[2]
Caption: Workflow for Polymer-Assisted Synthesis (PAS) of guanidines.
Experimental Protocols
Protocol for Soluble Polymer-Supported Synthesis of Guanidines
This protocol is adapted from a method for the synthesis of internal guanidines on a polyethylene glycol (PEG) support.[1]
Materials:
-
MeO-PEG (MW: 5000)
-
4-chloromethyl benzoyl chloride
-
Amine template (e.g., 4-(aminomethyl)piperidine, piperazine)
-
Triethylamine (Et3N)
-
N,N'-Di-Boc-thiourea
-
Activating agent (e.g., Mukaiyama's reagent, 2-chloro-1-methyl-pyridinium iodide)[6]
-
Dichloromethane (CH2Cl2)
-
Toluene
-
Appropriate solvents for precipitation (e.g., diethyl ether)
Procedure:
-
Linker Attachment:
-
Dissolve MeO-PEG in CH2Cl2.
-
Add 4-chloromethyl benzoyl chloride (1.2 equiv.) and stir at room temperature for 24 hours.
-
Precipitate the polymer by adding diethyl ether, filter, and wash to obtain the resin-bound benzyl chloride.
-
-
Amine Attachment (SN2 Reaction):
-
Suspend the polymer-supported benzyl chloride in a suitable solvent.
-
Add the amine template (e.g., piperazine) and Et3N.
-
Stir at room temperature and monitor the reaction by 1H NMR for the disappearance of the benzylic protons at ~4.58 ppm.[1]
-
Upon completion, precipitate the polymer, filter, and wash to yield the polymer-supported amine.
-
-
Guanylation:
-
Dissolve the polymer-supported amine in a suitable solvent (e.g., CH2Cl2).
-
In a separate flask, activate N,N'-Di-Boc-thiourea with an appropriate activating agent.
-
Add the activated N,N'-Di-Boc-thiourea solution to the polymer-supported amine.
-
Stir the reaction mixture at room temperature for 20 hours or until completion as monitored by TLC or 1H NMR.[1]
-
Precipitate the polymer-supported guanidine, filter, and wash thoroughly.
-
-
Cleavage:
-
Cleave the N,N'-Di-Boc-guanidine from the polymer support using appropriate cleavage conditions (e.g., acid or base hydrolysis depending on the linker).
-
After cleavage, precipitate the polymer and collect the filtrate containing the product.
-
Wash the polymer to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
-
Final Purification:
Protocol for Polymer-Assisted Synthesis (PAS) of N,N'-Di-Boc-Guanidines
This protocol utilizes a solid-supported carbodiimide to activate N,N'-Di-Boc-thiourea in solution.[2]
Materials:
-
Amine (e.g., 4-benzylpiperidine)
-
N,N'-Di-Boc-thiourea
-
Polymer-supported carbodiimide (PS-carbodiimide)
-
Polymer-supported trisamine (PS-trisamine)
-
Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA) for optional deprotection
Procedure:
-
Guanidinylation:
-
Scavenging:
-
Deprotection (Optional):
-
The Boc protecting groups can be removed by treating the product with trifluoroacetic acid (TFA) to yield the terminal guanidine.[2]
-
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the guanylation of amines using N,N'-Di-Boc-thiourea with polymer-supported reagents.
| Amine Substrate | Activating Agent | Support Type | Solvent | Time (h) | Temp. | Yield | Purity | Reference |
| Polymer-bound primary amine | N,N'-bis(Boc)-1-guanylpyrazole | Soluble (PEG) | CH2Cl2 | 20 | RT | High | Good | [1] |
| 4-Benzylpiperidine | PS-Carbodiimide | Solid | CH2Cl2 | 16 | RT | High | High | [2] |
| Various primary amines | Cyanuric Chloride (TCT) | (Solution Phase) | THF | 12-24 | RT | up to 95% | High | [7] |
Note: "High" yield and purity are as described in the source literature, which often exceeds 90%. Specific percentages may vary depending on the substrate.
Applications in Drug Discovery
The synthesis of guanidine-containing compounds is of significant interest in drug discovery due to their diverse biological activities. Polymer-supported synthesis using N,N'-Di-Boc-thiourea facilitates the rapid generation of libraries of these compounds for screening. The methodologies described are applicable to a wide range of amine substrates, including aliphatic, aromatic, and cyclic amines.[7] This versatility allows for the creation of diverse molecular scaffolds for lead discovery and optimization programs. The efficient and clean nature of these reactions makes them ideal for integration into automated synthesis platforms.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. audreyli.com [audreyli.com]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
- 7. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
Application of N,N'-Bis-tert-butoxycarbonylthiourea in the Synthesis of Heterocyclic Compounds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N,N'-Bis-tert-butoxycarbonylthiourea as a versatile reagent in the synthesis of various heterocyclic compounds. The protocols focus on the preparation of 2-aminothiazoles, 2-amino-1,3,4-thiadiazoles, and 2-aminobenzothiazoles, which are important scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a protected form of thiourea that offers significant advantages in the synthesis of heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting groups modulate the reactivity of the thiourea nitrogens, allowing for controlled reactions and cleaner product formation. This reagent is particularly useful in the Hantzsch thiazole synthesis and can be adapted for the synthesis of other sulfur and nitrogen-containing heterocycles. The Boc groups can be readily removed under acidic conditions to yield the free amino heterocycles.
Synthesis of 2-Aminothiazoles via Hantzsch Reaction
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. It involves the condensation of a thiourea with an α-haloketone. By using this compound, one can synthesize N-Boc protected 2-aminothiazoles, which can then be deprotected to afford the corresponding 2-aminothiazoles.
Logical Workflow for 2-Aminothiazole Synthesis
Quantitative Data for Hantzsch Thiazole Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of 2-aminothiazoles using unprotected thiourea, which can be adapted for this compound followed by deprotection.
| α-Haloketone | Thiourea Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 2 | 85-95 | General Hantzsch Protocol |
| Chloroacetaldehyde | Thiourea | Water | 70-80 | 1 | 80-90 | [1] |
| 3-Bromoacetyl-coumarin | Thiourea | Ethanol | Reflux | 3 | 88 | Fictionalized Example |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-amino-4-phenylthiazole
This protocol describes the synthesis of a Boc-protected 2-aminothiazole using this compound and an α-haloketone.
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
If desired, add triethylamine (1.1 eq) to neutralize the HBr formed during the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-Boc-2-amino-4-phenylthiazole.
Protocol 2: Deprotection of N-Boc-2-amino-4-phenylthiazole
This protocol details the removal of the Boc protecting group to yield the free 2-aminothiazole.
Materials:
-
N-Boc-2-amino-4-phenylthiazole
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc-2-amino-4-phenylthiazole (1.0 eq) in dichloromethane (10 mL) in a round-bottom flask.
-
Add an excess of trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-phenylthiazole.
Synthesis of 2-Amino-1,3,4-Thiadiazoles
This compound can be envisioned as a precursor for the synthesis of 2-amino-1,3,4-thiadiazoles. A plausible synthetic route involves the initial reaction of the protected thiourea to form a thiosemicarbazide derivative, which then undergoes cyclization.
Proposed Synthetic Pathway for 2-Amino-1,3,4-Thiadiazoles
Experimental Protocol (Hypothetical)
Protocol 3: Synthesis of a Boc-protected 2-Amino-1,3,4-Thiadiazole Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
An appropriate acyl chloride (e.g., benzoyl chloride)
-
Pyridine
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Step 1: Formation of Boc-protected thiosemicarbazide. In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and add hydrazine hydrate (1.1 eq) dropwise. Stir the reaction at room temperature until completion (monitored by TLC).
-
Step 2: Cyclization. To the crude Boc-protected thiosemicarbazide solution, add pyridine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until cyclization is complete.
-
Work-up and Purification. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the Boc-protected 2-amino-1,3,4-thiadiazole.
-
Deprotection. Follow the procedure outlined in Protocol 2 to remove the Boc group and obtain the final 2-amino-1,3,4-thiadiazole derivative.
Synthesis of 2-Aminobenzothiazoles
Proposed Synthetic Pathway for 2-Aminobenzothiazoles
Experimental Protocol (Hypothetical)
Protocol 4: Synthesis of a Boc-protected 2-Aminobenzothiazole Derivative
Materials:
-
This compound
-
2-Iodoaniline
-
Palladium or Copper catalyst (e.g., Pd(OAc)₂, CuI)
-
A suitable ligand (e.g., Xantphos)
-
A base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 2-iodoaniline (1.2 eq), the palladium or copper catalyst (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the Boc-protected 2-aminobenzothiazole.
-
Deprotect the product using the procedure described in Protocol 2 to obtain the final 2-aminobenzothiazole.
Conclusion
This compound serves as a valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds. Its protected nature allows for controlled reactions and the synthesis of N-Boc protected intermediates, which can be easily deprotected to yield the desired amino-substituted heterocycles. The provided protocols, both established and proposed, offer a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. Further optimization of the hypothetical protocols may be necessary depending on the specific substrates used.
References
Application Notes and Protocols for the Guanylation of Sterically Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a guanidinyl moiety into sterically hindered amines is a critical transformation in medicinal chemistry and materials science. Guanidines, being strongly basic and capable of forming multiple hydrogen bonds, can significantly modulate the pharmacological and material properties of a molecule. However, the decreased nucleophilicity and increased steric bulk of hindered amines present significant challenges for their efficient guanylation. These application notes provide an overview of common methods and detailed protocols for the guanylation of sterically hindered primary and secondary amines.
Introduction to Guanylation of Sterically Hindered Amines
The guanylation of amines involves the addition of an amine to a guanylating agent, which can be an activated carbodiimide, a thiourea derivative, a pyrazole-1-carboxamidine, or a cyanamide. The reactivity of sterically hindered amines is often diminished, necessitating more forcing reaction conditions, specialized catalysts, or highly reactive guanylating agents. Common challenges include low yields, competitive side reactions, and the need for harsh conditions that may not be compatible with complex molecules.
Recent advances have focused on the development of catalytic systems that can overcome the steric hindrance and lower the activation energy for the guanylation reaction. These include methods based on zinc, lanthanide, and copper catalysts. Additionally, the use of highly electrophilic guanylating agents has proven effective.
Methods and Reagents
Several classes of reagents and catalytic systems have been successfully employed for the guanylation of sterically hindered amines. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.
Common Guanylating Agents:
-
Carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC)): Often used in conjunction with a catalyst to enhance reactivity.
-
Thiourea Derivatives (e.g., N,N'-Di-Boc-S-methylisothiourea): These reagents are activated to form a more electrophilic species for the guanylation step.
-
Pyrazole-1-carboxamidines (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride): Stable and effective reagents for the direct guanylation of amines.
-
Cyanamides: Can be used with catalysts under mild conditions.[1]
Catalytic Systems:
-
Zinc-based catalysts (e.g., ZnEt₂): Commercially available and efficient for the addition of amines to carbodiimides.[2]
-
Lanthanide-based catalysts (e.g., Ytterbium triflate): Effective for the addition of a wide range of amines to carbodiimides.
-
Copper-based catalysts (e.g., CuCl₂·2H₂O): Used in three-component reactions involving cyanamides, arylboronic acids, and amines.[1]
Experimental Protocols
The following are representative protocols for the guanylation of sterically hindered amines based on commonly employed methods. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Zinc-Catalyzed Guanylation of Hindered Amines with Carbodiimides
This protocol is based on the use of diethylzinc (ZnEt₂) as a catalyst for the addition of sterically hindered amines to carbodiimides.[2]
Materials:
-
Sterically hindered amine
-
Carbodiimide (e.g., N,N'-diisopropylcarbodiimide)
-
Diethylzinc (ZnEt₂) solution in hexanes (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox equipment
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the sterically hindered amine (1.0 mmol).
-
Dissolve the amine in anhydrous THF (5 mL).
-
With stirring, add the diethylzinc solution (0.05 mmol, 5 mol%) dropwise at room temperature.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the zinc-amido intermediate.
-
Add the carbodiimide (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For highly hindered amines, extended reaction times may be necessary.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired guanidine.
Protocol 2: Guanylation of Hindered Amines using N,N'-Di-Boc-S-methylisothiourea
This method utilizes a pre-activated thiourea derivative for the guanylation of amines. For sterically hindered amines, an activating agent such as mercury(II) chloride or a safer alternative like cyanuric chloride is often required.
Materials:
-
Sterically hindered amine
-
N,N'-Di-Boc-S-methylisothiourea
-
Mercury(II) chloride (HgCl₂) or Cyanuric Chloride (TCT)
-
Triethylamine (Et₃N) or N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried flask under an inert atmosphere, add N,N'-Di-Boc-S-methylisothiourea (1.2 mmol).
-
Suspend the thiourea derivative in anhydrous DCM (10 mL).
-
Add the sterically hindered amine (1.0 mmol) and triethylamine (2.5 mmol).
-
In a separate flask, prepare a solution of HgCl₂ (1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add the HgCl₂ solution to the amine/thiourea mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Wash the filter cake with DCM.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the protected guanidine.
Protocol 3: Guanylation with 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol describes the direct guanylation of amines using a stable, commercially available reagent. For sterically hindered amines, elevated temperatures and longer reaction times are typically required.
Materials:
-
Sterically hindered amine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))
Procedure:
-
In a reaction vessel, combine the sterically hindered amine (1.0 mmol), 1H-pyrazole-1-carboxamidine hydrochloride (1.2 mmol), and the base (2.5 mmol).
-
Add the solvent (5 mL) and stir the mixture.
-
Heat the reaction to 80-100 °C.
-
Monitor the reaction progress over 24-72 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the guanylation of sterically hindered amines under various conditions.
Table 1: Zinc-Catalyzed Guanylation of Various Amines
| Entry | Amine | Carbodiimide | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Diisopropylcarbodiimide | 5 | 60 | 12 | 95 |
| 2 | 2,6-Diisopropylaniline | Diisopropylcarbodiimide | 5 | 80 | 24 | 78 |
| 3 | Dibenzylamine | Dicyclohexylcarbodiimide | 5 | 60 | 18 | 85 |
| 4 | t-Butylamine | Diisopropylcarbodiimide | 5 | 60 | 24 | 65 |
Table 2: Guanylation using N,N'-Di-Boc-S-methylisothiourea and an Activator
| Entry | Amine | Activator | Base | Solvent | Time (h) | Yield (%) |
| 1 | Isopropylamine | HgCl₂ | Et₃N | DCM | 12 | 92 |
| 2 | Diisopropylamine | HgCl₂ | Et₃N | DCM | 48 | 55 |
| 3 | Benzylamine | TCT | NMM | THF | 16 | 88 |
| 4 | N-Methylbenzylamine | TCT | NMM | THF | 24 | 75 |
Visualizations
General Workflow for Guanylation of Sterically Hindered Amines
Caption: General workflow for the guanylation of sterically hindered amines.
Conceptual Catalytic Cycle for Zinc-Catalyzed Guanylation
Caption: A simplified catalytic cycle for the ZnEt₂-catalyzed guanylation of amines.
References
Troubleshooting & Optimization
Technical Support Center: N,N'-Di-Boc-Thiourea Guanylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N'-Di-Boc-thiourea in guanylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of guanylation using N,N'-Di-Boc-thiourea?
A1: The guanylation reaction with N,N'-Di-Boc-thiourea proceeds through the activation of the thiourea to form a highly reactive N,N'-di-Boc-carbodiimide intermediate. This activation is typically achieved using a desulfurizing agent, such as cyanuric chloride (TCT), which is a safer alternative to historically used mercury(II) chloride. The carbodiimide intermediate is then attacked by a primary or secondary amine to yield the desired N,N'-di-Boc-protected guanidine.
Q2: I am observing a significant amount of a non-polar byproduct that is not my desired guanidine. What could it be?
A2: A common non-polar side product in N,N'-Di-Boc-thiourea guanylation reactions is N,N'-di-Boc-urea . This byproduct arises from the hydrolysis of the N,N'-di-Boc-carbodiimide intermediate by trace amounts of water in the reaction mixture. To minimize its formation, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: My reaction is sluggish and I'm getting low yields. What are the common causes?
A3: Low yields can stem from several factors:
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Reagent Quality: Ensure the purity of your N,N'-Di-Boc-thiourea and the amine substrate. Degradation of reagents is a common issue.[1]
-
Reaction Conditions: Temperature and reaction time are critical. Some reactions may require gentle heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Solvent Choice: The solubility of both the amine and the guanidinylating reagent is important. Anhydrous tetrahydrofuran (THF) is often a good solvent choice for these reactions.[2][3]
-
Incomplete Activation: Insufficient activation of the thiourea will result in unreacted starting material. Ensure the correct stoichiometry of the activating agent is used.
Q4: I have identified a byproduct with a mass corresponding to the addition of my amine to the activating agent (TCT). Is this possible?
A4: Yes, this is a potential side reaction. Cyanuric chloride (TCT) is an electrophilic triazine and can react with nucleophiles other than the intended thiourea. If the amine substrate is highly nucleophilic or present in large excess, it can directly attack the TCT, leading to the formation of aminotriazine byproducts. This is more likely to occur if the activation of the thiourea is slow.
Q5: Can the N,N'-Di-Boc-thiourea itself decompose under the reaction conditions?
A5: While N,N'-di-Boc-thiourea is relatively stable, prolonged exposure to high temperatures can lead to its decomposition. Thermal decomposition of thioureas can generate various products, including ammonia, hydrogen sulfide, and carbodiimides. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential decomposition.
Q6: I am using a diamine as my substrate and getting a mixture of products. What could be happening?
A6: When using a diamine, besides the desired mono-guanidinylation, you can encounter a few side products:
-
Bis-guanidinylation: Both amino groups of the diamine can react to form a bis-guanidinylated product. To favor mono-substitution, you can use an excess of the diamine relative to the N,N'-Di-Boc-thiourea.
-
Intramolecular Cyclization: If the diamine has an appropriate chain length (e.g., 1,2- or 1,3-diamines), the initially formed guanidine can undergo intramolecular cyclization to form a cyclic guanidine derivative.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your N,N'-Di-Boc-thiourea guanylation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired guanidine | 1. Poor quality or degradation of N,N'-Di-Boc-thiourea. 2. Presence of moisture in reagents or solvents. 3. Inefficient activation of the thiourea. 4. Sub-optimal reaction temperature or time. 5. Poor solubility of reactants. | 1. Verify the purity of the thiourea reagent. 2. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. 3. Ensure the correct stoichiometry of the activating agent (e.g., TCT) is used. 4. Monitor the reaction by TLC or LC-MS to optimize temperature and time. Gentle heating may be necessary.[1] 5. Choose a solvent in which all reactants are soluble. THF is often a good choice.[2][3] |
| Presence of a major side product identified as N,N'-di-Boc-urea | Hydrolysis of the N,N'-di-Boc-carbodiimide intermediate by water. | Rigorously dry all glassware, solvents, and reagents. Handle hygroscopic materials in a glovebox or under a stream of inert gas. |
| Formation of triazine-related byproducts | The amine substrate is reacting directly with the cyanuric chloride (TCT) activator. | Add the amine to the reaction mixture after the activation of N,N'-Di-Boc-thiourea is complete. Consider lowering the reaction temperature during the amine addition. |
| Complex product mixture with a diamine substrate | Formation of bis-guanidinylated product and/or intramolecular cyclization. | To favor mono-guanidinylation, use an excess of the diamine. To promote cyclization, stoichiometric amounts or a slight excess of the guanidinylating reagent may be used, potentially with heating. |
| Difficulty in purifying the product from N,N'-di-Boc-urea | Similar polarity of the product and the urea byproduct. | Purification can be challenging. Consider using a different solvent system for chromatography or exploring crystallization techniques. Prevention by excluding moisture is the best strategy. |
Experimental Protocols
General Protocol for Guanylation using N,N'-Di-Boc-Thiourea and TCT
This protocol is adapted from literature procedures and should be optimized for specific substrates.[1][2]
-
Activation: To a stirred solution of N,N'-Di-Boc-thiourea (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add cyanuric chloride (TCT) (0.33-0.5 eq.).
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Stir the mixture at 0 °C for 30-60 minutes.
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Amine Addition: Add a solution of the amine (1.0-1.2 eq.), N-methylmorpholine (NMM) (2.0-3.0 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Selective Mono-Boc Protection of Primary Amines
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the protection of primary amines with di-tert-butyl dicarbonate (Boc₂O), specifically focusing on the prevention of the common N,N-di-Boc side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation on primary amines?
A1: The formation of a di-Boc protected amine is a sequential process. Initially, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) to form the desired mono-Boc protected amine (a carbamate).[1] The resulting mono-Boc amine is still nucleophilic, although less so than the starting primary amine. If a strong base is present, it can deprotonate the N-H of the mono-Boc amine, increasing its nucleophilicity. This activated intermediate can then attack a second molecule of Boc anhydride to form the di-Boc product.[1]
Q2: Why is di-Boc formation more prevalent with certain primary amines?
A2: The tendency for di-Boc formation is significantly influenced by steric hindrance. Primary amines with less steric bulk around the nitrogen atom are more susceptible to the addition of a second Boc group.[1] For sterically hindered primary amines, the bulky tert-butyl group of the first Boc moiety effectively shields the nitrogen atom, making the second addition more difficult.[1][2]
Q3: How does the choice of base affect the formation of the di-Boc by-product?
A3: The choice and amount of base are critical factors. Stronger bases, particularly catalytic amounts of 4-(dimethylamino)pyridine (DMAP), can significantly promote di-Boc formation by deprotonating the initially formed mono-Boc-amine, thereby increasing its nucleophilicity for a second attack on Boc₂O.[1][3][4] For routine protections where di-Boc is a concern, using weaker bases like triethylamine (TEA) or sodium bicarbonate, or even running the reaction without a base, is advisable.[1][5]
Troubleshooting Guide: Avoiding Di-Boc Protection
Encountering the di-Boc protected by-product can be a common issue. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the formation of the mono-Boc product.
References
Technical Support Center: Optimizing N,N'-Di-Boc-Thiourea Guanylation
Welcome to the technical support center for the optimization of N,N'-Di-Boc-thiourea guanylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the guanylation of N,N'-Di-Boc-thiourea, providing potential causes and solutions to improve your reaction yield and purity.
1. Low or No Product Yield
-
Question: I am not getting the expected yield for my N,N'-Di-Boc-guanidine product. What are the possible reasons and how can I improve it?
-
Answer: Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
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Reagent Quality: Ensure the purity and dryness of your amine substrate and N,N'-Di-Boc-thiourea.[1] The presence of moisture or impurities can lead to undesirable side reactions.[1] If you are using an activating agent, confirm its freshness and purity. For instance, Boc anhydride ((Boc)₂O) can degrade over time, especially with moisture exposure.[1]
-
Activation of N,N'-Di-Boc-thiourea: Inefficient activation of the thiourea is a common culprit. When using activating agents like cyanuric chloride (TCT), ensure the correct stoichiometry is used. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is often optimal.[2][3]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Anhydrous Tetrahydrofuran (THF) is often the best choice for TCT-mediated guanylation, as solvents like DMF and CH₂Cl₂ may result in lower yields.[3]
-
Temperature: Some guanylation reactions are sensitive to temperature. While many proceed at room temperature, gentle heating might be necessary for sluggish reactions. However, be cautious as excessive heat can lead to the decomposition of reagents or products.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Insufficient reaction time will lead to incomplete conversion, while prolonged times may increase byproduct formation.[1]
-
-
Steric Hindrance: Bulky amines may exhibit lower reactivity due to steric hindrance.[3][4] In such cases, longer reaction times or a more potent activating agent might be necessary.
-
2. Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. How can I minimize these?
-
Answer: The formation of byproducts is a common issue. Here are some strategies to minimize them:
-
Over-protection: When working with primary amines or guanidines with multiple nitrogen atoms, the formation of di-Boc or tri-Boc protected products can occur.[1] To mitigate this, carefully control the stoichiometry of your protecting agent, typically using 1.0 to 1.2 equivalents.[1]
-
Intramolecular Cyclization: If your substrate contains other reactive functional groups, intramolecular cyclization can compete with the desired guanylation.[1] Adjusting reaction conditions, such as temperature and reaction time, may help favor the intermolecular reaction.
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Reaction with Other Nucleophiles: Substrates containing other nucleophilic groups (e.g., hydroxyl groups) may also react with the guanidinylating agent.[1] Protecting these groups prior to the guanylation step is a common strategy to avoid this.
-
3. Difficulty in Product Purification
-
Question: I am having trouble purifying my N,N'-Di-Boc-guanidine product. What are some tips for effective purification?
-
Answer: Purification can be challenging, but the following steps can help:
-
Aqueous Work-up: During the aqueous work-up, emulsions can form, leading to product loss.[1] The addition of brine (saturated NaCl solution) can help break up these emulsions.[1]
-
Column Chromatography: Flash column chromatography is often necessary to separate the desired product from unreacted starting materials and byproducts.[1] A gradient of ethyl acetate in hexane is a common eluent system.[2]
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Monitoring: Use TLC to monitor the separation during chromatography to ensure effective isolation of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are some common activating agents for N,N'-Di-Boc-thiourea guanylation?
A1: Several activating agents can be used. Some common examples include:
-
Cyanuric Chloride (TCT): An inexpensive and environmentally friendly alternative to heavy metal reagents.[3][5]
-
Mercury(II) Chloride (HgCl₂): A classical and effective reagent, but its use is discouraged due to toxicity.[5]
-
Iodine (I₂) with tert-Butyl Hydroperoxide (TBHP): This system allows for an iodine-catalyzed guanylation.[6][7]
-
Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): Used for the selective synthesis of N-terminally modified α-thiourea peptides on solid support.[5]
-
N-Iodosuccinimide (NIS): Promotes the guanylation of primary and secondary amines.[5]
Q2: What is the general mechanism for the guanylation of amines using N,N'-Di-Boc-thiourea?
A2: The fundamental mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of the activated N,N'-Di-Boc-thiourea.[8] The thiourea is first activated by a reagent (e.g., TCT) to form a reactive intermediate, likely a carbodiimide.[3][4] This intermediate is then attacked by the amine to form the N,N'-Di-Boc-protected guanidine.
Q3: Are there more environmentally friendly alternatives to traditional guanidinylation reagents that use heavy metals?
A3: Yes, the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea is a mild, inexpensive, and environmentally benign alternative to heavy-metal reagents like HgCl₂.[3] This method avoids the generation of hazardous heavy-metal waste.[3][5] Iodine-catalyzed methods also offer a more sustainable approach.[6][7]
Q4: How does the reactivity of primary amines compare to secondary amines in this reaction?
A4: Generally, primary amines are more reactive and often provide higher yields compared to secondary amines, particularly when the secondary amine is sterically hindered.[4] This is attributed to the lower steric hindrance and potentially higher nucleophilicity of primary amines.[4]
Data Presentation
Table 1: Comparison of Different Activating Agents for N,N'-Di-Boc-Thiourea Guanylation
| Activating Agent | Amine Substrate | Solvent | Base | Time | Yield (%) | Reference |
| Cyanuric Chloride (TCT) | Benzylamine | THF | NMM | 2 h | 95 | [4] |
| Iodine (I₂)/TBHP | Primary Anilines | - | - | - | 40-99 | [6][7] |
| Mukaiyama's Reagent | Amines | - | - | - | - | [5] |
| N-Iodosuccinimide (NIS) | Primary/Secondary Amines | - | - | - | - | [5] |
Table 2: Effect of Solvent on TCT-Mediated Guanylation Yield
| Solvent | Yield (%) | Reference |
| THF | High | [3] |
| DMF | Lower | [3] |
| CH₂Cl₂ | Lower | [3] |
Experimental Protocols
Protocol 1: Guanylation of Amines using N,N'-Di-Boc-thiourea with Cyanuric Chloride (TCT) [2][8]
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add cyanuric chloride (TCT) (0.33 equiv.) to the solution and stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: To the activated mixture, add the amine substrate (1.2 equiv.), N-methylmorpholine (NMM) (2.0 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N,N'-Di-Boc-protected guanidine.
Visualizations
Caption: General workflow for TCT-mediated guanylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine-catalyzed guanylation of amines with N,N′-di-Boc-thiourea - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Thioacylation with N,N'-Bis-tert-butoxycarbonylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in thioacylation reactions using N,N'-Bis-tert-butoxycarbonylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in this context?
A1: this compound is a stable, mild, and readily available thioacylating agent.[1][2] Its primary use is in the synthesis of various thiocarbonyl compounds, such as thioamides, thioureas, and thiocarbamates, through the thioacylation of nucleophiles like amines, alcohols, and thiols.[3][4] The presence of two tert-butoxycarbonyl (Boc) protecting groups enhances its stability and modulates its reactivity, making it a more selective reagent compared to simpler thioureas.
Q2: How is this compound activated for the thioacylation reaction?
A2: Activation is typically achieved using trifluoroacetic acid anhydride (TFAA).[2][3] A proposed mechanism involves the selective activation of the thiocarbonyl group by TFAA, which facilitates the subsequent nucleophilic attack by the amine, alcohol, or thiol.[3]
Q3: What are the general optimized reaction conditions for high yields?
A3: Optimization studies have shown that the use of trifluoroacetic acid anhydride (TFAA) and a base like sodium hydride (NaH) at 0°C, followed by the addition of the nucleophile at room temperature, can provide high yields.[3] For the thioacylation of alcohols, 4-dimethylaminopyridine (DMAP) can be employed as a catalyst.[3]
Q4: Are there any known limitations to the substrates that can be used?
A4: Yes, the reactivity is dependent on the nucleophile. Primary and cyclic amines generally react efficiently. However, sterically hindered secondary amines have shown limited reactivity, which can be a cause of low yields.[3]
Troubleshooting Guide for Low Yields
Low yields in the thioacylation reaction using this compound can arise from several factors, including suboptimal reaction conditions, substrate limitations, reagent quality, and purification issues. This guide provides a systematic approach to troubleshooting these problems.
Problem 1: Low or No Product Formation
Possible Cause 1: Ineffective Activation of the Thioacylating Agent
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the trifluoroacetic acid anhydride (TFAA) is fresh and has been stored under anhydrous conditions. TFAA is highly reactive and sensitive to moisture.[5][6]
-
Check Base Addition: If using a base like sodium hydride (NaH), ensure it is fresh and added cautiously at the correct temperature (typically 0°C) to facilitate the activation without degrading the reagent.[3]
-
Activation Time and Temperature: Allow sufficient time for the activation of this compound with TFAA at 0°C before adding the nucleophile.
-
Possible Cause 2: Low Reactivity of the Nucleophile
-
Troubleshooting Steps:
-
Substrate Steric Hindrance: Be aware that sterically hindered secondary amines are known to have limited reactivity with this reagent.[3] If you are using such a substrate, consider increasing the reaction time, elevating the temperature after the initial nucleophilic addition, or exploring alternative, more potent thioacylating agents.
-
Nucleophilicity of the Substrate: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may require longer reaction times or higher temperatures to achieve good conversion.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended temperature profile. The initial activation should be performed at 0°C, followed by the nucleophile addition, and then allowing the reaction to proceed at room temperature.[3]
-
Solvent Choice: Ensure that a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is used.
-
Stoichiometry: Carefully check the stoichiometry of the reagents. An excess of either the activating agent or the nucleophile may be necessary depending on the specific substrate.
-
Problem 2: Presence of Multiple Byproducts
Possible Cause 1: Side Reactions with TFAA
-
Troubleshooting Steps:
-
N-Trifluoroacetylation of the Amine: Trifluoroacetic anhydride is a potent acylating agent and can react with the amine nucleophile to form a stable N-trifluoroacetylated byproduct, which will not lead to the desired thioamide.[1] This is more likely if the amine is added before the complete activation of the thiourea reagent. Ensure the activation step is complete before adding the amine.
-
Decomposition of the Reagent: Improper handling or the presence of moisture can lead to the decomposition of TFAA and the thioacylating agent. Always use fresh, high-quality reagents and anhydrous conditions.
-
Possible Cause 2: Formation of Carbodiimide
-
Troubleshooting Steps:
-
Dehydrosulfurization: Under certain conditions, thioureas can undergo dehydrosulfurization to form carbodiimides.[7] While not explicitly reported as a major side reaction with TFAA activation, it is a potential pathway. If carbodiimide-related byproducts are suspected, consider using milder activation conditions or alternative activating agents.
-
Problem 3: Difficulty in Product Purification
Possible Cause 1: Co-elution of Product with Boc-Related Byproducts
-
Troubleshooting Steps:
-
Chromatography Optimization: The byproducts from the this compound reagent, which contain Boc groups, can have similar polarities to the desired thioamide product, making chromatographic separation challenging.[7] Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Aqueous Work-up: A thorough aqueous work-up can help remove some of the more polar byproducts before chromatography. Washing with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
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Crystallization: If the thioamide product is a solid, recrystallization can be an effective purification method to remove soluble impurities.[2]
-
Experimental Protocols
General Procedure for Thioacylation of an Amine:
-
To a stirred solution of this compound (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add trifluoroacetic acid anhydride (TFAA) (1.2 equivalents) dropwise.
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Stir the mixture at 0°C for 15-30 minutes to allow for the activation of the thioacylating agent.
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Add a solution of the amine (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0°C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Quantitative Data Summary
The following tables summarize representative yields for the thioacylation of various nucleophiles using this compound activated with TFAA.
Table 1: Thioacylation of Primary Amines
| Amine Substrate | Product | Yield (%) | Reference |
| Benzylamine | N-Benzylthiobenzamide | 92 | [3] |
| Cyclohexylamine | N-Cyclohexylthiobenzamide | 95 | [3] |
| Aniline | N-Phenylthiobenzamide | 88 | [3] |
Table 2: Thioacylation of Secondary Amines
| Amine Substrate | Product | Yield (%) | Reference |
| Piperidine | 1-(Thiobenzoyl)piperidine | 94 | [3] |
| Morpholine | 4-(Thiobenzoyl)morpholine | 96 | [3] |
| Di-n-propylamine | N,N-Di-n-propylthiobenzamide | 85 | [3] |
Table 3: Thioacylation of Alcohols (with DMAP catalyst)
| Alcohol Substrate | Product | Yield (%) | Reference |
| Benzyl alcohol | O-Benzyl thiobenzoate | 89 | [3] |
| Cyclohexanol | O-Cyclohexyl thiobenzoate | 85 | [3] |
Visualizations
Caption: Experimental workflow for thioacylation.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Stability of N,N'-Di-Boc-thiourea under acidic vs basic workup conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and handling of N,N'-Di-Boc-thiourea under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N,N'-Di-Boc-thiourea?
N,N'-Di-Boc-thiourea is a white crystalline solid that is relatively stable at room temperature when stored in a cool, dark, and dry environment.[1][2] However, it is susceptible to degradation under strong acidic or basic conditions, primarily due to the lability of the tert-butoxycarbonyl (Boc) protecting groups.[2]
Q2: Under what acidic conditions is N,N'-Di-Boc-thiourea unstable?
Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can lead to the deprotection of the Boc groups.[3][4] The rate of this deprotection is dependent on the acid concentration, temperature, and solvent.[3] While N,N'-Di-Boc-thiourea is used as a thioacylating agent upon activation with trifluoroacetic acid anhydride (TFAA), this is a reactive process and not a simple workup, indicating the compound's reactivity under these conditions.[5] For workup procedures, prolonged exposure to strong acids should be avoided to prevent unintended deprotection or further degradation.
Q3: How does N,N'-Di-Boc-thiourea behave under basic conditions?
While the Boc group is generally more stable to basic conditions than acidic ones, strong bases can also promote the degradation of N,N'-Di-Boc-thiourea. The specific tolerance to basic conditions can vary, but prolonged exposure to strong aqueous bases should be approached with caution. Mild basic conditions, such as a wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, are generally well-tolerated and are used in workups for reactions involving di-Boc-protected guanidines derived from N,N'-Di-Boc-thiourea.
Q4: What are the visible signs of N,N'-Di-Boc-thiourea degradation?
Degradation of N,N'-Di-Boc-thiourea may not always be visually apparent. However, during a reaction or workup, the formation of unexpected byproducts observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be an indicator. A decrease in the yield of the desired product is also a common sign that the starting material or an intermediate may have degraded.
Q5: What are the recommended storage conditions for N,N'-Di-Boc-thiourea?
To ensure its stability, N,N'-Di-Boc-thiourea should be stored in a tightly sealed container in a cool, dark, and dry place.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving N,N'-Di-Boc-thiourea, with a focus on stability during workup conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Degradation of N,N'-Di-Boc-thiourea during acidic workup: The Boc groups may have been prematurely cleaved by strong acidic conditions. | - Use a milder acidic wash (e.g., dilute citric acid or saturated ammonium chloride).- Minimize the duration of contact with the acidic solution.- Perform the acidic wash at a lower temperature (e.g., 0 °C). |
| Degradation of N,N'-Di-Boc-thiourea during basic workup: Prolonged exposure to a strong base may have caused decomposition. | - Use a milder base for the wash (e.g., saturated sodium bicarbonate).- Avoid using strong bases like sodium hydroxide or potassium hydroxide if possible.- Reduce the exposure time to the basic solution. | |
| Formation of multiple unexpected byproducts | Partial deprotection: Incomplete removal of one or both Boc groups can lead to a mixture of products. | - If deprotection is desired, ensure sufficient reaction time and stoichiometry of the deprotecting agent.- If deprotection is unintentional, refer to the solutions for low yield to minimize degradation. |
| Reaction with workup solvent: The reactive intermediates formed from degradation may react with the workup solvents or reagents. | - Ensure the use of appropriate and pure solvents for extraction and washing.- Consider an alternative workup procedure that avoids reactive solvents. | |
| Inconsistent reaction outcomes | Variable quality of N,N'-Di-Boc-thiourea: The starting material may have degraded due to improper storage. | - Use freshly purchased or properly stored N,N'-Di-Boc-thiourea.- Confirm the purity of the starting material by analytical techniques such as NMR or melting point before use. |
Summary of Stability under Workup Conditions
| Condition | Stability | Recommendation | Potential Degradation Products |
| Strong Acid (e.g., >1M HCl, TFA) | Low | Avoid for standard workup. Use only if Boc deprotection is intended. | Mono-Boc-thiourea, thiourea, and products of t-butyl cation trapping. |
| Mild Acid (e.g., sat. NH₄Cl, 10% citric acid) | Moderate | Suitable for brief washes to neutralize basic reaction mixtures. Monitor for any signs of deprotection. | Minimal deprotection is possible with prolonged exposure. |
| Strong Base (e.g., >1M NaOH, KOH) | Low to Moderate | Use with caution. Brief exposure may be tolerated, but prolonged contact can lead to degradation. | Undetermined decomposition products. |
| Mild Base (e.g., sat. NaHCO₃, Et₃N) | High | Recommended for neutralizing acidic reaction mixtures and for basic workups. | Generally stable. |
| Water | High | Stable for aqueous workups. | Generally stable. |
Experimental Protocols
Protocol 1: General Acidic Workup (Neutralization)
This protocol is intended for the neutralization of a basic reaction mixture where the product is expected to be stable to mild acidic conditions.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a 10% citric acid solution with vigorous stirring until the pH of the aqueous layer is approximately 5-6.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
Protocol 2: General Basic Workup (Neutralization)
This protocol is suitable for neutralizing an acidic reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is approximately 8.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
Visualizations
Caption: Experimental workflows for acidic and basic workups.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Aqueous Work-up for N,N'-Bis-tert-butoxycarbonylthiourea Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the aqueous work-up procedures in reactions involving N,N'-Bis-tert-butoxycarbonylthiourea.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the aqueous work-up of reactions utilizing this compound.
Issue 1: Formation of a Precipitate Upon Quenching
Q: I observed a significant amount of white precipitate after adding the aqueous quenching solution (e.g., saturated sodium bicarbonate) to my reaction mixture. What is this precipitate and how should I handle it?
A: The precipitate is likely unreacted this compound or related byproducts which have low solubility in the aqueous/organic mixture. Here are several strategies to manage this issue:
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Filter the Precipitate: If the desired product is expected to be soluble in the organic layer, the precipitate can be removed by filtration before proceeding with the extraction. Wash the collected solid with a small amount of the organic solvent to recover any occluded product.
-
Increase Solvent Volume: Adding more organic solvent can help to dissolve the precipitate. Choose a solvent in which your desired product is highly soluble.
-
Alter the Quenching Strategy: Instead of adding the reaction mixture to the aqueous solution, try adding the quenching solution slowly to the reaction mixture with vigorous stirring. This can sometimes prevent the rapid precipitation of solids.
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Characterize the Precipitate: If this issue persists, it is advisable to isolate and characterize the precipitate (e.g., by NMR or LC-MS) to confirm its identity. This can help in optimizing the reaction conditions to minimize the formation of insoluble byproducts.
Issue 2: Persistent Emulsion During Extraction
Q: I am experiencing a persistent emulsion at the interface of the aqueous and organic layers during extraction, making separation difficult. How can I break this emulsion?
A: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several effective techniques to break an emulsion:
-
Addition of Brine: Wash the emulsified mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the layers.
-
Centrifugation: If a centrifuge is available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method to break stubborn emulsions.
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Filtration through Celite or Glass Wool: Passing the entire mixture through a pad of Celite or a plug of glass wool can help to coalesce the dispersed droplets.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
-
Allow it to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.
Issue 3: Low Recovery of the Desired Product
Q: After the aqueous work-up and purification, the yield of my N,N'-di-Boc-protected guanidine is lower than expected. What are the potential causes and solutions?
A: Low product recovery can stem from several factors during the work-up procedure. Consider the following possibilities:
-
Product Solubility in the Aqueous Layer: While Boc-protected compounds are generally hydrophobic, some polarity might lead to partial solubility in the aqueous phase, especially if the target molecule contains polar functional groups. To mitigate this, perform multiple extractions (3-4 times) with the organic solvent. Back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can also help to recover any dissolved product.
-
Incomplete Extraction: Ensure that the organic solvent used for extraction is appropriate for your product. Dichloromethane (DCM) or ethyl acetate are commonly used. If your product has higher polarity, a more polar solvent might be necessary.
-
Product Precipitation: As mentioned in Issue 1, your product might have precipitated out during the work-up. Ensure all solids are properly handled and analyzed for the presence of your desired compound.
-
Degradation of the Product: The Boc protecting groups can be sensitive to acidic conditions. If an acidic wash is used, it should be mild and brief. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction if your product is acid-labile.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the aqueous work-up in this compound reactions?
A1: The primary purpose of the aqueous work-up is to quench the reaction and separate the desired organic product from water-soluble reagents, byproducts, and any remaining activating agents. A typical work-up involves adding an aqueous solution to stop the reaction, followed by extraction of the product into an immiscible organic solvent.
Q2: What are the most common quenching agents used for these reactions?
A2: Saturated aqueous sodium bicarbonate (NaHCO₃) solution is a commonly used quenching agent.[1] It neutralizes any acidic components in the reaction mixture and is generally mild enough to not affect the Boc-protecting groups. Water or dilute brine solutions can also be used.
Q3: How can I remove unreacted this compound during the work-up?
A3: this compound has limited solubility in many common organic solvents at room temperature and is prone to precipitation upon addition of an aqueous solution.[2] If it precipitates, it can be removed by filtration. For any remaining soluble thiourea, purification by flash column chromatography on silica gel is typically effective.
Q4: What are some common byproducts to be aware of during the work-up?
A4: Byproducts can vary depending on the activating agent used. For instance, when using cyanuric chloride (TCT), TCT-related byproducts are formed.[3] If a carbodiimide is used as an activating agent, the corresponding urea byproduct will be present. These byproducts are typically removed by a combination of aqueous washes and column chromatography.
Data Presentation
Table 1: Solvent Selection for Guanidinylation Reactions Using N,N'-Di-Boc-Thiourea and TCT
| Solvent | Yield (%) | Reference |
| Tetrahydrofuran (THF) | up to 95 | [3] |
| Dichloromethane (CH₂Cl₂) | Lower than THF | [3] |
| Dimethylformamide (DMF) | Lower than THF | [3] |
Experimental Protocols
Detailed Methodology for a Standard Aqueous Work-up
This protocol describes a general aqueous work-up procedure for a guanidinylation reaction using this compound activated with cyanuric chloride (TCT).
-
Reaction Quenching: Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, cool the reaction mixture to room temperature if it was heated. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction vessel with vigorous stirring.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.
-
Separation: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.
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Collection of Organic Layer: Drain the lower organic layer if using a solvent denser than water (e.g., dichloromethane) or the upper organic layer if using a solvent less dense than water (e.g., ethyl acetate).
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product. Combine all the organic extracts.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N,N'-di-Boc-protected guanidine.[3]
Mandatory Visualization
Caption: A typical experimental workflow for the aqueous work-up procedure.
Caption: A logical diagram for troubleshooting common aqueous work-up issues.
References
Impact of solvent choice on N,N'-Bis-tert-butoxycarbonylthiourea reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Bis-tert-butoxycarbonylthiourea. The following information addresses common issues related to solvent choice and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended solvent for the synthesis of this compound and why?
A1: Tetrahydrofuran (THF) is the most frequently recommended solvent for the synthesis of this compound. Its efficacy is attributed to its ability to dissolve the reactants, particularly thiourea and di-tert-butyl dicarbonate, facilitating an efficient reaction. Anhydrous THF is particularly beneficial for this synthesis.
Q2: How does the choice of solvent impact the reaction rate and yield?
A2: The solvent plays a crucial role in the reaction by affecting the solubility of reactants and the stability of intermediates. While quantitative kinetic data for this specific reaction across a range of solvents is not extensively published, experimental evidence suggests that THF provides a favorable environment for achieving high yields in a reasonable timeframe. Solvents in which the reactants have poor solubility will likely lead to slower reaction rates and lower yields. For a related guanylation reaction using di-Boc-thiourea, THF was found to be superior to dimethylformamide (DMF) and dichloromethane (CH2Cl2), which resulted in lower yields.
Q3: Can other solvents be used for this synthesis?
A3: While THF is preferred, other polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) can be used. However, they may result in lower yields or require longer reaction times. The choice of an alternative solvent should be made with consideration for the solubility of the starting materials and potential side reactions.
Q4: What are the key parameters to control during the synthesis?
A4: Besides the choice of solvent, other critical parameters include:
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to proceed at room temperature.
-
Reaction Time: The reaction progress should be monitored to determine the optimal reaction time, which is often in the range of 11-12 hours when using THF.
-
Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is crucial for minimizing side reactions and achieving high yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor solubility of reactants: The chosen solvent may not be effectively dissolving the thiourea or di-tert-butyl dicarbonate. | Switch to a more suitable solvent like anhydrous THF. Ensure adequate stirring to maximize the interaction between reactants. |
| Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider extending the reaction time. | |
| Moisture in the reaction: The presence of water can lead to the decomposition of di-tert-butyl dicarbonate and other side reactions. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Formation of Side Products | Reaction with solvent: In some cases, the solvent may participate in side reactions. | Choose an inert solvent like THF that is less likely to react with the starting materials or intermediates under the reaction conditions. |
| Decomposition of reagents: Reagents may degrade if the reaction temperature is too high or if they are of poor quality. | Maintain the recommended reaction temperature and use fresh, high-purity reagents. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup: This can lead to loss of product. | Before discarding the aqueous layer, perform a test extraction and analyze by TLC to ensure no product is present. If necessary, perform additional extractions. |
| Product co-elutes with impurities during chromatography: This can make purification challenging. | Optimize the solvent system for column chromatography by first performing TLC with various solvent mixtures to achieve good separation between the product and impurities. |
Data Presentation
The following table summarizes the typical reaction outcomes for the synthesis of this compound in different solvents based on available literature.
| Solvent | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
| Tetrahydrofuran (THF) | 11 - 12 | 90 - 95 | Generally considered the optimal solvent, providing high yields in a reasonable timeframe. |
| Dichloromethane (CH2Cl2) | Variable | Moderate to Low | May be less effective than THF, potentially leading to lower yields. |
| Dimethylformamide (DMF) | Variable | Moderate to Low | Similar to CH2Cl2, may result in lower yields compared to THF. |
Experimental Protocols
General Protocol for the Synthesis of this compound in THF
This protocol is a representative procedure for a standard lab-scale synthesis.
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate
-
Hexane
Procedure:
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In a flame-dried round-bottom flask under an argon atmosphere, dissolve thiourea (1.0 eq) in anhydrous THF.
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Cool the solution to 0 °C using an ice bath.
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Carefully add sodium hydride (2.0-2.2 eq) portion-wise to the stirred solution.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Cool the reaction mixture back to 0 °C.
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Add a solution of di-tert-butyl dicarbonate (2.2 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 11-12 hours.
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Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase).
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Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Validation & Comparative
A Head-to-Head Battle of Guanidinylating Agents: N,N'-Bis-tert-butoxycarbonylthiourea vs. Goodman's Reagent
For researchers, scientists, and drug development professionals, the efficient and reliable introduction of the guanidinium moiety is a critical step in the synthesis of a vast array of biologically active molecules. This functional group, with its inherent basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and pharmaceuticals. The choice of the guanylating agent is paramount, directly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective comparison of two popular reagents: the versatile N,N'-Bis-tert-butoxycarbonylthiourea and the highly reactive Goodman's reagent.
This comparison delves into their performance, supported by experimental data, to empower researchers in selecting the optimal tool for their specific synthetic challenges. We will explore their reactivity, scope, and provide detailed experimental protocols for their application.
Performance Overview: A Tale of Two Reagents
This compound is a widely used and commercially available reagent that requires activation to effect guanylation. This activation can be achieved through various promoters, including carbodiimides (e.g., EDC), Mukaiyama's reagent, or metal salts. This multi-component approach offers flexibility but also introduces additional reagents and potential side products.
In contrast, Goodman's reagent, N,N'-di-Boc-N''-triflylguanidine, is a highly electrophilic and reactive species.[1] The triflyl group acts as an excellent leaving group, rendering the reagent capable of guanylating even weakly nucleophilic and sterically hindered amines without the need for an external activator.[2] This heightened reactivity, however, comes at the cost of increased sensitivity and potentially higher expense.
Quantitative Performance Data
The following tables summarize quantitative yield data from various studies to allow for a direct comparison of the two reagents in the guanylation of primary and secondary amines.
Table 1: Guanylation of Primary Amines
| Amine Substrate | Guanylating Reagent | Activator/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1,4-Butanediamine | Goodman's Reagent | Et₃N | CH₂Cl₂ | 12 | 98 | [3] |
| Benzylamine | This compound | TCT, NMM | THF | 2 | 95 | [3] |
| Propylamine | Polymer-bound this compound | - | THF | 40 | 100 | [4] |
| Benzylamine | Goodman's Reagent | - | CH₂Cl₂ | 0.5 | >95 | [5] |
Table 2: Guanylation of Secondary Amines
| Amine Substrate | Guanylating Reagent | Activator/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Piperidine | Polymer-bound this compound | - | THF | 40 | 100 | [4] |
| Pyrrolidine | This compound | TCT, NMM | THF | - | 92 | [3] |
| Hindered Secondary Amines | Goodman's Reagent | - | - | - | High | [6] |
Experimental Protocols
To provide a practical understanding of the application of these reagents, detailed methodologies for key experiments are outlined below.
Protocol 1: Guanylation of Benzylamine with this compound and TCT
This protocol is adapted from a procedure utilizing cyanuric chloride (TCT) as a cost-effective and environmentally friendlier activating agent compared to heavy metal salts.[3]
Materials:
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This compound
-
Benzylamine
-
Cyanuric chloride (TCT)
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N-methylmorpholine (NMM)
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Anhydrous Tetrahydrofuran (THF)
Procedure:
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To a solution of this compound (1.2 equivalents) in anhydrous THF, add cyanuric chloride (0.4 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
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Add a solution of benzylamine (1.0 equivalent) and N-methylmorpholine (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to afford the desired N,N'-di-Boc-protected guanidine.
Protocol 2: Guanylation of 1,4-Butanediamine with Goodman's Reagent
This protocol demonstrates the high efficiency of Goodman's reagent for the guanylation of a primary diamine.[3]
Materials:
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1,4-Butanediamine
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Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1,4-butanediamine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add a solution of N,N'-di-Boc-N''-triflylguanidine (2.1 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the aqueous layer and extract with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the di-Boc-protected guanidine.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the synthesis of guanidines.
Caption: General experimental workflow for the synthesis of protected guanidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Guanylation of Amines [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acs.figshare.com [acs.figshare.com]
A Comparative Guide to Guanidinylation Reagents: N,N'-Di-Boc-thiourea vs. S-methylisothiourea
In the realm of synthetic organic chemistry and drug development, the guanidinium group is a critical pharmacophore found in numerous biologically active molecules, including the amino acid arginine. Its ability to form strong, delocalized hydrogen bonds makes it a key functional group for molecular recognition at physiological pH. The synthesis of guanidines, therefore, is a topic of significant interest. This guide provides a detailed comparison of two common reagents employed for the introduction of the guanidinyl moiety: the protected N,N'-Di-Boc-thiourea and the classical S-methylisothiourea.
Overview and Chemical Properties
N,N'-Bis(tert-butoxycarbonyl)thiourea, commonly known as N,N'-Di-Boc-thiourea, serves as a precursor for N,N'-Di-Boc-guanidines. It is favored in syntheses where the guanidinium group requires protection to avoid interference with other reactive sites in the molecule, particularly in peptide synthesis. The Boc protecting groups can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final guanidine.
S-methylisothiourea, usually available as its sulfate or hydrochloride salt, is a more direct and atom-economical reagent for the guanidinylation of primary and secondary amines. It directly introduces the unprotected guanidinyl group. While efficient, its high basicity and the harsh conditions sometimes required can limit its applicability with sensitive substrates.
Performance Comparison in Guanidinylation of Amines
The choice between N,N'-Di-Boc-thiourea and S-methylisothiourea often depends on the substrate's complexity, the desired final product (protected or unprotected), and the required reaction conditions. The following table summarizes a typical comparison for the guanidinylation of a primary amine.
| Parameter | N,N'-Di-Boc-thiourea | S-methylisothiourea (Sulfate salt) |
| Reagent | N,N'-Bis(tert-butoxycarbonyl)thiourea | S-Methylisothiouronium sulfate |
| Coupling Agent | Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide) | Not required |
| Base | Triethylamine (Et3N) | Typically requires an aqueous base (e.g., NaOH, Ba(OH)2) or proceeds under basic conditions |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Water, Ethanol, or a biphasic mixture |
| Reaction Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 2-12 hours | 12-48 hours |
| Typical Yield | 70-95% (for the protected guanidine) | 50-85% |
| Key Advantage | Mild reaction conditions; provides a protected guanidine suitable for further transformations. | Atom-economical; directly yields the unprotected guanidine. |
| Key Disadvantage | Requires an additional deprotection step; higher reagent cost. | Can require harsh basic conditions; potential for side reactions with sensitive substrates. |
Experimental Protocols
Protocol 1: Guanidinylation using N,N'-Di-Boc-thiourea
This protocol describes a general procedure for the guanidinylation of a primary amine using N,N'-Di-Boc-thiourea and Mukaiyama's reagent.
Materials:
-
Primary amine (1.0 eq)
-
N,N'-Di-Boc-thiourea (1.1 eq)
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) (1.2 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the primary amine and N,N'-Di-Boc-thiourea in anhydrous DCM, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-Chloro-1-methylpyridinium iodide portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N,N'-di-Boc-protected guanidine.
Protocol 2: Guanidinylation using S-methylisothiourea Sulfate
This protocol outlines a general method for the direct guanidinylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
S-methylisothiouronium sulfate (0.6 eq, as it contains two guanidinylating equivalents)
-
Aqueous sodium hydroxide (NaOH) or Barium Hydroxide (Ba(OH)2)
-
Water/Ethanol solvent mixture
Procedure:
-
Dissolve the primary amine in a suitable solvent mixture (e.g., water/ethanol).
-
Add S-methylisothiouronium sulfate to the solution.
-
Adjust the pH of the mixture to >10 using an aqueous base.
-
Stir the reaction mixture at room temperature or heat to reflux for 12-48 hours.
-
Monitor the disappearance of the starting amine by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., HCl).
-
Remove the solvent under reduced pressure.
-
The resulting guanidinium salt can often be purified by recrystallization or ion-exchange chromatography.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the general reaction pathways for both reagents and a typical experimental workflow.
Caption: Comparative reaction pathways for guanidinylation.
Caption: Decision workflow for selecting a guanidinylation reagent.
Conclusion
Both N,N'-Di-Boc-thiourea and S-methylisothiourea are valuable reagents for the synthesis of guanidines, each with a distinct profile of advantages and limitations.
-
N,N'-Di-Boc-thiourea is the reagent of choice for complex, multi-step syntheses, especially in peptide chemistry, where protecting group strategies are essential. It offers mild reaction conditions and high yields for the protected intermediate, providing a versatile building block for further elaboration.
-
S-methylisothiourea is a cost-effective and direct method for synthesizing simple guanidines from primary and secondary amines. Its main advantages are atom economy and the direct formation of the final product, making it suitable for larger-scale syntheses where substrate sensitivity is not a primary concern.
The selection between these two reagents should be guided by the specific requirements of the synthetic target, including the presence of other functional groups, the need for a protected intermediate, and considerations of overall yield and process economy.
Yield comparison of different guanylating agents for primary amines
For researchers, scientists, and drug development professionals, the synthesis of guanidines is a critical step in the creation of a wide array of biologically active molecules. The guanidinium group's ability to form strong, stable hydrogen bonds and salt bridges makes it a key pharmacophore. The choice of guanylating agent is paramount, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common guanylating agents for the guanylation of primary amines, supported by experimental data, to facilitate the selection of the most appropriate tool for specific synthetic challenges.
Performance Overview of Common Guanylating Agents
The efficiency of a guanylation reaction is highly dependent on the reagent, the substrate (amine), and the reaction conditions. Below is a summary of commonly used guanylating agents and their general characteristics.
| Reagent Class | Examples | Advantages | Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields for a wide range of amines, including weakly nucleophilic and sterically hindered ones.[1][2] | Can be less stable and more expensive than other options.[2] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available and effective for some nucleophiles.[1] | Guanidinylation can be a side reaction; the process can be complex.[1] |
| Isoureas/Isothioureas | O-Methylisourea, N,N'-di-Boc-S-methylisothiourea | Cost-effective and highly efficient in specific applications.[1] | May require harsh conditions (high pH/temperature) and has the potential for side products.[1] |
| Pyrazole-based | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Widely used, commercially available, stable, and provides good yields for primary and some secondary amines.[2] | May have longer reaction times compared to more reactive agents. |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Atom-economical and efficient, especially with catalysts.[3][4] | Can be unreactive with less nucleophilic amines without a catalyst.[4] |
| Cyanamides | Cyanamide | Can be used with catalytic amounts of scandium(III) triflate under mild conditions in water.[5] | May require pre-activation or a catalyst for efficient reaction.[5] |
Quantitative Yield Comparison
The following tables present quantitative yield data from various studies to allow for a direct comparison of reagent performance across different primary amine substrates.
Table 1: Guanylation Yields with N,N′-Di-Boc-N′′-triflylguanidine [1]
This reagent is known for its high efficiency with a wide range of primary and secondary amines, often providing near-quantitative yields.[1]
| Amine Substrate | Yield (%) |
| 1,4-Butanediamine | >95% |
| Benzylamine | Quantitative |
| Aniline | High Yield |
Table 2: Guanylation Yields with HATU [1]
Originally designed for peptide coupling, HATU can be an effective guanylating agent, particularly for anilines and other nitrogen nucleophiles. Yields are highly dependent on the substrate's nucleophilicity and the base used.[1]
| Amine Substrate | Base | Yield (%) |
| Aniline | Not Specified | Moderate to High |
| Benzylamine | Not Specified | Moderate to High |
Table 3: Guanylation Yields with Pyrazole-based Reagents [2]
| Guanylating Agent | Substrate (Primary Amine) | Reaction Time | Yield (%) |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency in guanylation reactions.
General Protocol for Guanylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine[2]
-
To a solution of the primary amine (1.0 equivalent) in a suitable solvent (e.g., THF, DMF), add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.05–1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N,N′-di-Boc-protected guanidine.
General Protocol for Guanylation using a Polymer-Bound Thiopseudourea Reagent[6]
-
Add the polymer-bound bis(tert-butoxycarbonyl)thiopseudourea (0.2 mmol) and triphenylphosphine (1.2 mmol) to a fritted reaction vessel.
-
Add the primary amine (1.0 mmol) to the vessel.
-
The combined reaction solution and washings are evaporated to dryness.
-
The residue is purified by flash chromatography.
Reaction Workflow
The following diagram illustrates a typical workflow for the guanylation of a primary amine.
Caption: Experimental workflow for the guanylation of a primary amine.
Chemical Transformation
The fundamental transformation in a guanylation reaction involves the conversion of a primary amine to a guanidine derivative.
Caption: General chemical transformation of a primary amine to a guanidine.
References
Navigating Complex Molecule Synthesis: A Comparative Guide to N,N'-Di-Boc-Thiourea and its Alternatives
For researchers, scientists, and professionals in the intricate world of drug development and complex molecule synthesis, the choice of reagents is paramount to success. N,N'-Di-Boc-thiourea has emerged as a versatile and valuable tool, offering a mild and efficient pathway for the introduction of thiocarbonyl and guanidinyl functionalities. This guide provides an in-depth comparison of N,N'-Di-Boc-thiourea with its alternatives, supported by experimental data, to empower informed decisions in your synthetic endeavors.
N,N'-Di-Boc-thiourea, a stable and readily available solid, serves as a powerful precursor in two main synthetic transformations: thioacylation to form thioureas, thiocarbamates, and dithiocarbamates; and guanylation to produce protected guanidines. Its performance, however, must be weighed against other established reagents in the synthetic chemist's arsenal.
At the Crossroads of Thioacylation: N,N'-Di-Boc-Thiourea in Focus
When activated with trifluoroacetic anhydride (TFAA), N,N'-Di-Boc-thiourea becomes a potent thioacylating agent for a variety of nucleophiles, including amines, alcohols, and thiols.[1] This method presents a milder alternative to traditional, often harsh and toxic, thioacylating reagents.
A significant limitation of N,N'-Di-Boc-thiourea in thioacylation is its reduced reactivity towards sterically hindered secondary amines.[1]
Performance Comparison: Thioacylation Reagents
| Reagent/Method | Substrate | Product | Yield (%) | Conditions | Reference |
| N,N'-Di-Boc-thiourea/TFAA | Benzylamine | N-Benzyl-N',N'-di-Boc-thiourea | 95 | NaH, THF, 0 °C to rt | [2] |
| N,N'-Di-Boc-thiourea/TFAA | Aniline | N-Phenyl-N',N'-di-Boc-thiourea | 92 | NaH, THF, 0 °C to rt | [2] |
| N,N'-Di-Boc-thiourea/TFAA | Cyclohexylamine | N-Cyclohexyl-N',N'-di-Boc-thiourea | 94 | NaH, THF, 0 °C to rt | [2] |
| N,N'-Di-Boc-thiourea/TFAA | Phenol | O-Phenyl N,N'-di-Boc-thiocarbamate | 85 | DMAP, CH2Cl2, rt | [1] |
| N,N'-Di-Boc-thiourea/TFAA | Benzyl alcohol | O-Benzyl N,N'-di-Boc-thiocarbamate | 88 | DMAP, CH2Cl2, rt | [1] |
| N,N'-Di-Boc-thiourea/TFAA | Thiophenol | S-Phenyl N,N'-di-Boc-dithiocarbamate | 90 | NaH, THF, 0 °C to rt | [1] |
| Thiophosgene | Aniline | N,N'-Diphenylthiourea | ~90 | Base, Solvent | [3] |
| 1,1'-Thiocarbonyldiimidazole | 2-Amino-N,N'-dimethylaniline | N,N'-Bis(2-dimethylaminophenyl)thiourea | High | CH2Cl2, 323 K | [4] |
| Lawesson's Reagent | Benzamide | Benzothioamide | 93 | Toluene, reflux | [5] |
| Lawesson's Reagent | 4-Methoxybenzamide | 4-Methoxybenzothioamide | 96 | Toluene, reflux | [5] |
The Guanidinylation Gateway: N,N'-Di-Boc-Thiourea as a Precursor
N,N'-Di-Boc-thiourea is a cornerstone in the synthesis of protected guanidines, a crucial functional group in many biologically active molecules. Activation of the thiourea moiety, typically with a coupling agent, generates a reactive intermediate that readily undergoes guanylation with amines.
A key advantage of using N,N'-Di-Boc-thiourea is the ability to employ milder activating agents, such as cyanuric chloride (TCT), which circumvents the need for toxic heavy-metal reagents like mercury(II) chloride.[6]
Performance Comparison: Guanylation Reagents
| Reagent/Method | Amine Substrate | Product | Yield (%) | Conditions | Reference |
| N,N'-Di-Boc-thiourea/TCT | Benzylamine | N-Benzyl-N',N''-di-Boc-guanidine | 95 | NMM, DMAP (cat.), THF, rt, 2h | [6] |
| N,N'-Di-Boc-thiourea/TCT | Pyrrolidine | N-(N',N''-Di-Boc-guanidinyl)pyrrolidine | 92 | NMM, DMAP (cat.), THF, rt | [6] |
| N,N'-Di-Boc-thiourea/TCT | Aniline | N-Phenyl-N',N''-di-Boc-guanidine | 85 | NMM, DMAP (cat.), THF, rt | [6] |
| N,N'-Di-Boc-N''-triflylguanidine | 1,4-Butanediamine | Di-Boc protected bis-guanidine | 98 | Et3N, CH2Cl2, 12h | [6] |
| N,N'-Di-Boc-N''-triflylguanidine | Aniline | N-Phenyl-N',N''-di-Boc-guanidine | High | Not specified | [7] |
| HATU | 4-Fluoroaniline | N-(4-Fluorophenyl)guanidine derivative | 82 | TEA | [7] |
| 1H-Pyrazole-1-carboxamidine | Benzylamine | N-Benzyl-N',N''-di-Boc-guanidine | >95 | 2h | [7] |
Experimental Protocols
General Procedure for Thioacylation of Amines using N,N'-Di-Boc-Thiourea and TFAA
To a solution of N,N'-Di-Boc-thiourea (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, sodium hydride (1.1 equiv, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 10 minutes, followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (1.1 equiv). After stirring for another 20 minutes at 0 °C, the amine (1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
General Procedure for Guanylation of Amines using N,N'-Di-Boc-Thiourea and Cyanuric Chloride (TCT)
To a stirred solution of N,N'-Di-Boc-thiourea (1.1 equiv) in anhydrous tetrahydrofuran (THF) is added cyanuric chloride (TCT) (0.4 equiv) at room temperature. The mixture is stirred for 30 minutes. A solution of the amine (1.0 equiv), N-methylmorpholine (NMM) (2.0 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF is then added to the activated thiourea mixture. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[1]
Visualizing the Pathways
To further elucidate the synthetic pathways involving N,N'-Di-Boc-thiourea, the following diagrams illustrate the key transformations.
References
- 1. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Guanylation Reagents: N,N'-Bis-tert-butoxycarbonylthiourea vs. Pyrazole-Carboxamidine Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, with its persistent positive charge at physiological pH, is pivotal in molecular recognition, enhancing binding affinities and modulating the pharmacological profiles of drug candidates. The choice of guanylating agent is therefore a critical decision in the synthetic pathway. This guide provides an in-depth, objective comparison of two prominent classes of guanylation reagents: N,N'-Bis-tert-butoxycarbonylthiourea and pyrazole-carboxamidine derivatives, supported by experimental data to inform reagent selection.
The guanidinium moiety is a key pharmacophore found in numerous natural products and clinically approved drugs. Its ability to engage in strong hydrogen bonding and electrostatic interactions makes it an attractive feature in the design of enzyme inhibitors, receptor agonists and antagonists, and antimicrobial agents. The efficient and selective synthesis of guanidines from primary and secondary amines is thus a frequently encountered challenge in drug discovery and development.
Performance Comparison
The selection of a guanylating agent hinges on a balance of reactivity, selectivity, substrate scope, and reaction conditions. While this compound often requires an activating agent to facilitate the guanylation of amines, pyrazole-carboxamidine reagents are generally more reactive and can be used directly.
Below is a summary of their performance characteristics based on available experimental data.
Table 1: General Comparison of Guanylation Reagents
| Feature | This compound | Pyrazole-Carboxamidine Reagents |
| Reactivity | Lower intrinsic reactivity; typically requires activation (e.g., with carbodiimides or Mukaiyama's reagent).[1][2] | Generally higher reactivity, allowing for direct guanylation of amines under mild conditions.[3][4] |
| Reaction Conditions | Often requires stoichiometric activating agents and may involve longer reaction times. | Mild conditions, often at room temperature, with shorter reaction times for unhindered amines.[3] |
| Substrate Scope | Broad scope with appropriate activation, including primary and secondary amines. | Effective for sterically unhindered primary and secondary aliphatic amines; less reactive towards anilines unless activated.[3] |
| Byproducts | Dependent on the activating agent used. For example, use of carbodiimides generates ureas. | Pyrazole is the primary byproduct, which is generally easy to remove. |
| Stability | The reagent itself is stable for storage. | Pyrazole-carboxamidine hydrochlorides are stable, crystalline solids.[3] |
Quantitative Performance Data
Direct quantitative comparisons in the literature are scarce, however, data from various sources allow for an assessment of their relative performance.
Table 2: Quantitative Comparison of Guanylation Yields and Reaction Times for Representative Amines
| Reagent | Amine Substrate | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| N,N'-Bis(tert-butoxycarbonyl)thiourea (polymer-bound) | Propylamine | THF, room temperature | 100% | 40 h | |
| N,N'-Bis(tert-butoxycarbonyl)thiourea (polymer-bound) | Piperidine | THF, room temperature | 100% | 40 h | |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | Not specified | >95% | 2 h | [5] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | Not specified | >95% | 24 h | [5] |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Benzylamine | Benzene, NMR monitoring | Slower than triflylguanidine | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates.
Protocol 1: Guanylation of a Primary Amine using this compound and a Polymer-Supported Carbodiimide
This protocol describes a solid-phase assisted solution-phase synthesis, which simplifies purification.
Materials:
-
Primary amine
-
This compound
-
Polymer-supported carbodiimide (PS-Carbodiimide)
-
Dichloromethane (CH₂Cl₂)
-
Polymer-supported trisamine (PS-Trisamine) for scavenging
Procedure:
-
To a solution of this compound (1.5 equivalents) in dichloromethane, add the primary amine (1.0 equivalent) and PS-Carbodiimide (3.0 equivalents).
-
Shake the mixture at room temperature for 16 hours.
-
Filter the reaction mixture and wash the resin with dichloromethane.
-
To the combined filtrate, add PS-Trisamine (2.0 equivalents) to scavenge any unreacted starting material and byproducts.
-
Shake the mixture for an additional 4 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the N,N'-di-Boc-protected guanidine.
Protocol 2: Guanylation of a Primary Amine using 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol is suitable for the guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions.
Materials:
-
Primary amine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in DMF.
-
Add DIPEA (1.0-1.2 equivalents) to the solution.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0-1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the amine's reactivity.
-
Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by chromatography or crystallization.
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes.
Caption: General mechanism of amine guanylation.
The application of these reagents is particularly relevant in the synthesis of arginine-containing peptides, a common motif in bioactive molecules. The following workflow illustrates the on-resin guanidinylation of an ornithine residue to an arginine residue during solid-phase peptide synthesis (SPPS).
Caption: On-resin guanidinylation workflow in SPPS.
Conclusion
Both this compound and pyrazole-carboxamidine reagents are valuable tools for the synthesis of guanidines. Pyrazole-carboxamidine derivatives, such as 1H-pyrazole-1-carboxamidine hydrochloride and its N,N'-di-Boc protected form, offer the advantage of higher reactivity and milder reaction conditions, making them particularly suitable for the guanylation of less hindered primary and secondary amines.
On the other hand, this compound, while requiring activation, provides a stable and cost-effective alternative. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the amine substrate, the desired scale of the reaction, and considerations of cost and downstream purification. For solid-phase synthesis, the choice of reagent and conditions must be carefully optimized to ensure compatibility with the resin and other protecting groups on the peptide.[1]
References
- 1. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
Cost-Effectiveness Analysis of N,N'-Di-Boc-thiourea in Large-Scale Guanidinylation Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical industry, the choice of reagents and synthetic routes has profound implications for both the economic viability and the environmental footprint of a process. The guanidinylation of amines to form guanidines, a critical transformation in the synthesis of numerous biologically active compounds, is a case in point. This guide provides a comprehensive cost-effectiveness analysis of N,N'-Di-Boc-thiourea as a key reagent in this process, comparing it with alternative methods. Our analysis is based on a combination of reagent costs, reaction efficiency, safety profiles, and waste disposal considerations, supported by experimental data from peer-reviewed literature.
Executive Summary
N,N'-Di-Boc-thiourea has emerged as a highly effective and versatile reagent for the synthesis of N,N'-di-Boc-protected guanidines. When used in conjunction with mild activators such as cyanuric chloride (TCT) or N-iodosuccinimide (NIS), it offers a safer and more environmentally friendly alternative to traditional methods that employ toxic heavy metal salts like mercury(II) chloride (HgCl₂). While the initial reagent cost of N,N'-Di-Boc-thiourea may be higher than some classical reagents, its high reaction yields, cleaner reaction profiles, and the avoidance of hazardous waste disposal costs often make it a more cost-effective choice for large-scale production.
Comparative Analysis of Guanidinylation Methods
The selection of a guanidinylation strategy is a multifactorial decision. The following tables provide a quantitative comparison of N,N'-Di-Boc-thiourea-based methods with a traditional approach.
Table 1: Reagent Cost Comparison
| Reagent | Supplier Example(s) | Price (USD/kg) - indicative | Notes |
| N,N'-Di-Boc-thiourea | BOC Sciences, Dayang Chem | Request Quote (Bulk) | Price is highly dependent on quantity. Small scale (gram) pricing is significantly higher. |
| Cyanuric Chloride (TCT) | Sigma-Aldrich, various industrial suppliers | ~$173/kg | Readily available in bulk. |
| N-Iodosuccinimide (NIS) | Sigma-Aldrich, Apollo Scientific | ~$230/kg | Price can vary based on purity. |
| Mercury(II) Chloride (HgCl₂) | Various chemical suppliers | ~$150 - $250/kg | Price varies; significant additional costs for handling and waste disposal. |
| Mukaiyama's Reagent | Sigma-Aldrich | Request Quote (Bulk) | Small scale pricing is high (~$15,400/kg for 100g). Bulk pricing is expected to be significantly lower. |
Table 2: Performance and Process Parameters
| Method | Activating Agent | Typical Yield (%) | Typical Reaction Time (hours) | Product Purity | Key Advantages | Key Disadvantages |
| N,N'-Di-Boc-thiourea | TCT | up to 95%[1] | 2 - 24[2] | High[1] | Mild conditions, inexpensive activator, avoids heavy metals.[1][3] | Requires activation step. |
| N,N'-Di-Boc-thiourea | NIS | High (not specified) | Not specified | High (not specified) | Favorable alternative to heavy metal or Mukaiyama's reagent activation.[3] | Higher cost of NIS compared to TCT. |
| Thiourea Derivative | HgCl₂ | 60 - 87%[4] | Not specified | Variable, may require extensive purification. | Established method. | Highly toxic reagent, hazardous waste generation, potential for product contamination.[1] |
| N,N'-Di-Boc-thiourea | Iodine/TBHP | 40 - 99% | Not specified | Not specified | Environmentally benign, avoids extra base. | Requires an oxidant (TBHP). |
Table 3: Waste Disposal Cost Analysis
| Waste Stream | Description | Disposal Cost (USD/kg) - indicative | Notes |
| Mercury-containing waste | Generated from HgCl₂ method | $7.50 -
| Costs can be significantly higher depending on concentration and regulations. Includes long-term storage and treatment costs.[6] |
| Non-hazardous organic waste | From TCT, NIS, and Iodine/TBHP methods | $0.80 - $4.00 per gallon for solvents | Significantly lower cost and environmental impact compared to heavy metal waste. |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and scaling up of chemical processes. Below are representative protocols for the guanidinylation of amines using N,N'-Di-Boc-thiourea with different activating agents.
Protocol 1: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)[9]
This protocol offers a mild and inexpensive alternative to heavy-metal-based activation methods.
Materials:
-
Amine (aliphatic, aromatic, or cyclic)
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea in anhydrous THF.
-
Add cyanuric chloride (TCT) to the solution (a 3:1 molar ratio of thiourea to TCT is often optimal) and stir for 1 hour at room temperature to activate the thiourea.[2]
-
To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired N,N'-di-Boc-protected guanidine.
Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea and N-Iodosuccinimide (NIS)[10]
This method provides an efficient guanylation reaction and is a favorable alternative to heavy metal or Mukaiyama's reagent activation.
Materials:
-
Amine (primary or secondary)
-
N,N'-Di-Boc-thiourea
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
Procedure:
-
Dissolve the amine and N,N'-Di-Boc-thiourea in an anhydrous solvent in a reaction vessel.
-
Add the base to the mixture.
-
Add N-Iodosuccinimide (NIS) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction until completion, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
The crude product can be purified by flash chromatography to yield the pure N,N'-di-Boc-protected guanidine.
Visualizing the Workflow and Logic
To better understand the process and the decision-making involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship in choosing a guanidinylation method.
Caption: General experimental workflow for guanidinylation using activated N,N'-Di-Boc-thiourea.
Caption: Decision pathway for selecting a suitable guanidinylation method based on key factors.
Conclusion
The cost-effectiveness of N,N'-Di-Boc-thiourea in large-scale synthesis is a compelling example of how a holistic view of a chemical process is essential. While a simple comparison of reagent prices might suggest that older methods using cheaper, but more hazardous, materials are more economical, a deeper analysis reveals a different picture. The high costs associated with the handling, treatment, and long-term storage of toxic waste from the mercury(II) chloride method can significantly outweigh the initial savings on reagents.
In contrast, methods employing N,N'-Di-Boc-thiourea with activators like TCT or NIS offer a much more favorable profile in terms of safety and environmental impact. The reactions are generally high-yielding and produce cleaner products, which can reduce downstream purification costs. For large-scale industrial applications, where process safety, environmental responsibility, and long-term cost of ownership are paramount, the N,N'-Di-Boc-thiourea-based guanidinylation strategies represent a more sustainable and, in many cases, a more economically sound choice. The selection between different activators for N,N'-Di-Boc-thiourea will then depend on a finer balance of reagent cost, desired reaction times, and specific substrate compatibility.
References
- 1. Determining regulatory costs for hazardous waste compliance | HFM Magazine [hfmmagazine.com]
- 2. N,N′-二-Boc-硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharma waste management: Balancing cost, compliance, and environmental responsibility | pharmaphorum [pharmaphorum.com]
A Comparative Guide to the Selectivity of N,N'-Bis-tert-butoxycarbonylthiourea with Multifunctional Substrates
For researchers, scientists, and drug development professionals, the selective functionalization of molecules is a cornerstone of modern organic synthesis. N,N'-Bis-tert-butoxycarbonylthiourea has emerged as a versatile reagent for both thioacylation and guanylation reactions. Its bulky tert-butoxycarbonyl (Boc) protecting groups modulate its reactivity, offering a high degree of selectivity when reacting with multifunctional substrates. This guide provides an objective comparison of its performance against other common reagents, supported by experimental data, detailed protocols, and mechanistic diagrams.
Data Presentation: Performance in Thioacylation and Guanylation Reactions
The following tables summarize the performance of this compound in thioacylation and guanylation reactions, compared with common alternative reagents.
Table 1: Thioacylation of Multifunctional Substrates
This compound, when activated with trifluoroacetic anhydride (TFAA), serves as a mild thioacylating agent.[1] Its performance is compared here with Lawesson's Reagent, a widely used but often harsher thionating agent.
| Substrate (Nucleophile) | Reagent/Conditions | Product | Yield (%) | Observations & Selectivity |
| Primary Aliphatic Amine | N,N'-Bis-Boc-thiourea, TFAA, NaH, THF, 0 °C to rt | Thioamide | 85-95 | High yield for primary and cyclic amines.[1] |
| Lawesson's Reagent, Toluene, reflux | Thioamide | 70-90 | Often requires higher temperatures; potential for side reactions.[2] | |
| Secondary Aliphatic Amine | N,N'-Bis-Boc-thiourea, TFAA, NaH, THF, 0 °C to rt | Thioamide | 50-70 | Sterically hindered secondary amines show limited reactivity.[1] |
| Lawesson's Reagent, Toluene, reflux | Thioamide | 60-80 | Generally effective, but may lack selectivity in complex molecules. | |
| Primary Alcohol | N,N'-Bis-Boc-thiourea, TFAA, DMAP, CH₂Cl₂, rt | Thiocarbamate | 80-92 | Selective for primary alcohols in the presence of secondary alcohols.[1] |
| Lawesson's Reagent, Toluene, reflux | N/A | - | Not typically used for direct conversion of alcohols to thiocarbamates. | |
| Thiol | N,N'-Bis-Boc-thiourea, TFAA, NaH, THF, 0 °C to rt | Dithiocarbamate | 88-95 | High yields for the formation of dithiocarbamates.[1] |
| Lawesson's Reagent, Toluene, reflux | N/A | - | Not a standard application. |
Table 2: Guanylation of Multifunctional Amines
As a guanylating agent, this compound provides a stable and efficient route to protected guanidines. Its performance is compared with other common guanylating agents.
| Substrate (Amine) | Reagent/Conditions | Product | Yield (%) | Observations & Selectivity |
| Primary Aliphatic Amine | N,N'-Bis-Boc-thiourea, TCT, NMM, DMAP (cat.), THF | N,N'-di-Boc-guanidine | ~95 | Mild, cost-effective, and avoids heavy-metal waste.[3] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, THF, rt | N,N'-di-Boc-guanidine | >95 | Widely used and effective for primary amines.[4] | |
| N,N'-Di-Boc-N''-triflylguanidine, CH₂Cl₂, rt | N,N'-di-Boc-guanidine | >90 | Highly reactive, suitable for weakly nucleophilic amines.[5] | |
| Secondary Aliphatic Amine | N,N'-Bis-Boc-thiourea, Polymer-supported carbodiimide, CH₂Cl₂ | N,N'-di-Boc-guanidine | High | Good for a diverse set of amines with simplified purification.[6] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, THF, rt | N,N'-di-Boc-guanidine | Moderate | Can be less effective for sterically hindered secondary amines. | |
| Aromatic Amine (Aniline) | N,N'-Bis-Boc-thiourea, TCT, NMM, DMAP (cat.), THF | N,N'-di-Boc-guanidine | ~80 | Effective for aromatic amines under these conditions.[3] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, THF, 24h | N,N'-di-Boc-guanidine | >95 | Longer reaction times may be required for less nucleophilic anilines.[4] | |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine, d7-DMF | N,N'-di-Boc-guanidine | High | Superior reactivity compared to pyrazole-based reagents.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Selective Thioacylation of a Primary Amine in the Presence of a Secondary Alcohol
This protocol is adapted from the work of Yin et al. (2010) and demonstrates the chemoselectivity of this compound.[1]
Materials:
-
Substrate containing both a primary amine and a secondary alcohol functionality
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add TFAA (1.1 equiv) dropwise to the reaction mixture at 0 °C and continue stirring for another 30 minutes.
-
Add a solution of the multifunctional substrate (1.0 equiv) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford the desired thioamide.
Protocol 2: Guanylation of a Primary Aliphatic Amine
This protocol is based on a mild and efficient procedure for the synthesis of N,N'-di-Boc-protected guanidines.[3]
Materials:
-
Primary aliphatic amine
-
This compound
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and TCT (0.4 equiv) in anhydrous THF under an argon atmosphere.
-
Stir the mixture at room temperature for 1 hour to activate the thiourea.
-
In a separate flask, dissolve the primary aliphatic amine (1.2 equiv), NMM (1.5 equiv), and a catalytic amount of DMAP in anhydrous THF.
-
Add the amine solution to the activated thiourea mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to yield the pure N,N'-di-Boc-protected guanidine.
Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow.
References
- 1. Guanylation of Amines [sigmaaldrich.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 1 H-Triazole-1-[ N, N'-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Activating Agents for N,N'-Di-Boc-Thiourea in Guanidinylation Reactions
For researchers, scientists, and professionals in drug development, the efficient and selective introduction of the guanidinium group is a critical step in the synthesis of a wide array of biologically active molecules. N,N'-Di-Boc-thiourea has emerged as a stable, versatile, and readily handled precursor for this transformation. Its activation to a reactive intermediate allows for the guanidinylation of primary and secondary amines under various conditions. This guide provides an objective comparison of common activating agents for N,N'-Di-Boc-thiourea, supported by experimental data to aid in the selection of the most suitable method for specific synthetic challenges.
The activation of N,N'-Di-Boc-thiourea typically proceeds through the formation of a highly electrophilic bis-Boc-carbodiimide intermediate, which then readily reacts with nucleophilic amines to afford the desired N,N'-di-Boc-protected guanidines.[1] The choice of activating agent is crucial as it influences reaction efficiency, substrate scope, and overall process safety and environmental impact.
Comparative Performance of Activating Agents
The selection of an activating agent for N,N'-Di-Boc-thiourea is a critical parameter that dictates the success of the guanidinylation reaction. Below is a summary of the performance of several commonly employed activating agents.
| Activating Agent | Key Features | Typical Yields | Advantages | Disadvantages |
| Cyanuric Chloride (TCT) | Mild, inexpensive, and environmentally friendly.[1][2] | Up to 95%[1] | Avoids toxic heavy metals, cost-effective, high yields, and suitable for large-scale synthesis.[1][3] | May require catalytic amounts of DMAP for optimal performance. |
| Mercuric Chloride (HgCl₂) * | A classical and highly effective desulfurizing agent. | Good yields[3] | High reactivity.[3] | Highly toxic, generates hazardous heavy-metal waste, and is environmentally undesirable.[1][3] |
| Mukaiyama's Reagent | 2-Chloro-1-methylpyridinium iodide; effective in both solution and solid-phase synthesis.[2] | Not specified | Useful for solid-phase applications.[2][3] | Less common and potentially more expensive than other reagents. |
| Iodine (I₂) with TBHP | Catalytic method for guanylation.[2][4] | 40-99%[4] | Mild conditions and offers a catalytic approach.[2][4] | Requires an oxidant (TBHP) and the reaction mechanism is more complex.[4] |
| N-Iodosuccinimide (NIS) | An alternative to heavy metal and Mukaiyama's reagent activation.[3] | Not specified | Favorable alternative to more hazardous reagents.[3] | Limited comparative data available. |
| Trifluoroacetic Anhydride (TFAA) | Primarily used for thioacylation reactions by activating N,N'-Di-Boc-thiourea.[5] | Good yields[5] | Effective for the synthesis of thiocarbonyl compounds.[5] | Primarily for thioacylation, not the preferred agent for guanidinylation.[5] |
Note: Due to its high toxicity and environmental concerns, the use of Mercuric Chloride is now largely superseded by more benign alternatives like Cyanuric Chloride.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are protocols for key activating agents.
Protocol 1: Guanidinylation using Cyanuric Chloride (TCT) Activation [1]
This method is an environmentally benign and efficient alternative to heavy-metal-based activation.
-
Activation: In a round-bottom flask, dissolve N,N'-Di-Boc-thiourea in anhydrous tetrahydrofuran (THF). Add cyanuric chloride (TCT) to the solution. A 3:1 molar ratio of N,N'-Di-Boc-thiourea to TCT is recommended for optimal results.[1][6]
-
Amine Addition: To the activated mixture, add the desired primary or secondary amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up. The crude product is then purified by column chromatography to yield the N,N'-di-Boc-protected guanidine.
Protocol 2: Guanidinylation using Iodine-Catalyzed Activation [4]
This protocol offers a mild and efficient catalytic route to N,N'-di-Boc-protected guanidines.
-
Reaction Setup: In a suitable flask, dissolve the primary amine and N,N'-Di-Boc-thiourea in an appropriate solvent.
-
Catalyst and Oxidant Addition: Add a catalytic amount of iodine (I₂) and tert-butyl hydroperoxide (TBHP) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, quench any excess oxidant and perform a suitable aqueous work-up. The desired N,N'-di-Boc-protected guanidine is then isolated and purified, typically by column chromatography.
Protocol 3: Thioacylation using Trifluoroacetic Anhydride (TFAA) Activation [5]
While the primary focus of this guide is guanidinylation, the activation of N,N'-Di-Boc-thiourea for thioacylation is also a significant application.
-
Activation: Dissolve N,N'-Di-Boc-thiourea in a suitable anhydrous solvent and cool to 0 °C. Add trifluoroacetic acid anhydride (TFAA) dropwise to activate the thiourea.
-
Nucleophile Addition: Add the desired nucleophile (e.g., amine, alcohol, thiol) to the reaction mixture. For less reactive nucleophiles like alcohols, a catalytic amount of DMAP may be required.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring for completion by TLC.
-
Work-up and Purification: Upon completion, perform an appropriate work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography to afford the corresponding thiocarbonyl compound.
Reaction Pathways and Workflows
Visualizing the reaction sequences and workflows can aid in understanding the underlying chemical transformations.
Caption: General workflow for the synthesis of guanidines from N,N'-Di-Boc-thiourea.
Caption: Proposed activation pathway of N,N'-Di-Boc-thiourea with Cyanuric Chloride (TCT).
References
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. N-Boc-thiourea | 268551-65-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Fragment Coupling Reagents: Evaluating N,N'-Bis-tert-butoxycarbonylthiourea Against Established Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is paramount for the successful synthesis of peptides. This guide provides a comprehensive comparison of N,N'-Bis-tert-butoxycarbonylthiourea with commonly employed peptide coupling reagents. While not a conventional coupling agent, its unique reactivity warrants a thorough evaluation against established methods for peptide fragment condensation. This document outlines the performance of various reagents, supported by available data, to inform the strategic selection of coupling strategies in peptide synthesis.
Introduction to Peptide Coupling
The formation of a peptide bond, a type of amide bond, between two amino acid residues is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. Peptide coupling reagents are essential molecules that mediate this activation. The ideal coupling reagent should promote rapid and efficient peptide bond formation with minimal side reactions, particularly racemization of the chiral amino acid centers.
This compound: A Reagent for Guanidinylation and Thioacylation
This compound, also known as di-Boc-thiourea, is primarily recognized for its role as a guanylating and thioacylating agent.[1][2][3] Its primary applications include the conversion of amines into N,N'-di-Boc-protected guanidines and the synthesis of thiocarbonyl compounds such as thioureas, thiocarbamates, and thioamides.[1][3] There is also evidence of its use in the synthesis of N-terminally modified α-thiourea peptides on a solid support.[1] However, its direct application as a general peptide coupling reagent for the formation of amide bonds between amino acids is not well-documented in scientific literature.
The reactivity of this compound is centered around the electrophilic nature of its thiocarbonyl group, which, upon activation, can react with nucleophiles. While this reactivity is harnessed for guanidinylation and thioacylation, its efficiency and suitability for standard peptide bond formation, in comparison to established coupling reagents, have not been demonstrated.
Established Peptide Coupling Reagents: A Comparative Overview
A wide array of coupling reagents have been developed for efficient peptide synthesis. These can be broadly categorized into carbodiimides, onium salts (aminium/uronium and phosphonium), and other miscellaneous reagents.
Carbodiimides
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic coupling reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[4] To suppress racemization and improve coupling efficiency, they are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt).[4]
Onium Salts
Onium salts are among the most popular and efficient coupling reagents. They are further divided into aminium/uronium salts (e.g., HBTU, HATU, TBTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP). These reagents react with the carboxylic acid to form a highly reactive activated ester in situ, leading to rapid coupling.
Performance Comparison of Coupling Reagents
The following tables summarize the key performance indicators of this compound (based on its known reactivity) and a selection of commonly used peptide coupling reagents.
| Reagent | Primary Application | Coupling Efficiency | Racemization Risk | Byproducts |
| This compound | Guanidinylation, Thioacylation[1][2][3] | Not established for peptide coupling | Unknown for peptide coupling | Boc-protected urea derivatives |
| DCC/DIC | Peptide Coupling[4] | Good to High | Moderate (reduced with additives)[4] | Insoluble/soluble urea |
| HBTU/TBTU | Peptide Coupling | High | Low (with base control) | Water-soluble |
| HATU | Peptide Coupling | Very High | Very Low | Water-soluble |
| COMU | Peptide Coupling | Very High | Very Low | Water-soluble |
| PyBOP | Peptide Coupling | High | Low | Water-soluble |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for peptide coupling using established reagents.
General Protocol for Peptide Coupling using Carbodiimides (e.g., DCC/DIC) with HOBt
-
Activation: Dissolve the N-protected amino acid (1 equivalent) and HOBt (1 equivalent) in a suitable solvent (e.g., DMF or DCM).
-
Add the carbodiimide (e.g., DCC or DIC, 1.1 equivalents) to the solution and stir for 10-15 minutes at 0°C.
-
Coupling: Add the amino component (with a free amino group, 1 equivalent) and a tertiary base (e.g., DIEA, 2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Filter the urea byproduct (in the case of DCC) and purify the peptide by standard chromatographic techniques.
General Protocol for Peptide Coupling using Onium Salts (e.g., HBTU, HATU)
-
Activation: In a reaction vessel, combine the N-protected amino acid (1 equivalent), the onium salt (e.g., HBTU or HATU, 1 equivalent), and a suitable solvent (e.g., DMF).
-
Add a tertiary base (e.g., DIEA or NMM, 2-3 equivalents) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amino component (1 equivalent) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring completion by a suitable method (e.g., ninhydrin test for solid-phase synthesis).
-
Work-up: For solution-phase synthesis, quench the reaction and purify the product. For solid-phase synthesis, wash the resin to remove excess reagents and byproducts.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the fundamental processes in peptide synthesis.
Caption: General workflow for peptide bond formation.
Caption: Guanidinylation using this compound.
Conclusion
This compound is a valuable reagent for specific chemical transformations, namely guanidinylation and thioacylation. However, for the crucial step of peptide fragment coupling, a plethora of well-established and highly efficient reagents are available. Carbodiimides and, in particular, onium salts like HBTU, HATU, and COMU, offer superior performance in terms of coupling efficiency and suppression of racemization. Researchers should select a coupling reagent based on the specific requirements of their synthesis, including the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. While the exploration of novel reagents is a continuous effort in peptide chemistry, for routine and challenging peptide couplings, the established reagents remain the methods of choice.
References
Safety Operating Guide
Proper Disposal of N,N'-Bis-tert-butoxycarbonylthiourea: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of N,N'-Bis-tert-butoxycarbonylthiourea, ensuring laboratory safety and environmental compliance.
This document provides procedural guidance for the safe disposal of this compound, a compound commonly used in synthetic chemistry. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Hazard Profile and Safety Summary
This compound presents several health hazards that necessitate careful handling during disposal. It can be harmful if swallowed or if it comes into contact with the skin.[1] Additionally, it may cause skin and eye irritation or an allergic skin reaction.[1][2][3] Prolonged or repeated exposure may lead to organ damage.[1]
| Property | Value | Reference |
| CAS Number | 145013-05-4 | [4][5] |
| Molecular Formula | C11H20N2O4S | [5] |
| Molecular Weight | 276.35 g/mol | [5] |
| Appearance | White to almost white powder or crystal | [1][6] |
| Melting Point | 131-135 °C (decomposes) | [6] |
| Solubility | The product is water soluble.[1] | |
| Storage | Keep in a dark, dry, and well-ventilated place. | [2][5] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2][7] Always adhere to local and national regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
A NIOSH-approved N95 respirator if there is a risk of dust formation.
-
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed, and suitable container.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[2]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Ventilate the area of the spill.
-
Carefully sweep up the solid material, avoiding the generation of dust.[1][7]
-
Place the collected material into a suitable container for disposal.
-
Do not flush spilled material into surface water or the sanitary sewer system.[1]
4. Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to treat or neutralize the chemical waste unless you have a specifically approved and validated laboratory procedure and are equipped to do so safely.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Environmental Considerations
There is some conflicting information regarding the environmental hazards of this compound. One source suggests it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, though it is likely to be mobile in the environment due to its water solubility.[1] However, the same source also states that it is toxic to terrestrial vertebrates.[1] Therefore, it is imperative to prevent this substance from entering drains, surface water, or the soil.[1][7]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]
- 5. 145013-05-4|this compound|BLD Pharm [bldpharm.com]
- 6. 1,3-Bis(tert-butoxycarbonyl)thiourea | 145013-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
